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  • Product: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
  • CAS: 1315368-82-1

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride in Targeted Therapeutics

Executive Summary The compound 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 2-amino-5-acetylthiazole hydrochloride) is a highly versatile, privileged scaffold in modern medicinal chemistry. Featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 2-amino-5-acetylthiazole hydrochloride) is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a highly functionalized 1,3-thiazole core, this intermediate is critical in the development of targeted oncology therapeutics, most notably as the primary building block for the pan-Aurora kinase inhibitor CYC116. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this crucial chemical entity.

Physicochemical Profiling & Structural Dynamics

The 2-aminothiazole pharmacophore is characterized by its dual capacity to act as both a hydrogen bond donor (via the exocyclic amine) and an acceptor (via the ring nitrogen and acetyl oxygen). The formulation of this compound as a hydrochloride salt significantly enhances its aqueous solubility and prevents the oxidative degradation typical of free primary amines.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of both the free base and its stabilized hydrochloride salt 1[1], 2[2]:

ParameterFree BaseHydrochloride Salt
CAS Registry Number 53159-71-01315368-82-1
Molecular Formula C5H6N2OSC5H7ClN2OS
Molecular Weight 142.18 g/mol 178.63 g/mol
Topological Polar Surface Area (TPSA) 84.2 Ų84.2 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 44
Complexity Score N/A128

Synthetic Methodology & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols employ a self-validating framework where each chemical transformation is immediately verified via orthogonal analytical techniques.

Protocol 1: Hantzsch-Type Cyclization (Free Base Synthesis)

Objective: Construct the 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one core.

  • Reaction Setup: Dissolve 3-chloro-2,4-pentadione (1.0 eq) in absolute ethanol. Add thiourea (1.0 eq) portion-wise at room temperature 3[3].

  • Thermal Cyclization: Reflux the mixture for 3 hours.

    • Causality: Absolute ethanol provides optimal solubility for the precursors while acting as a poor solvent for the resulting product. Refluxing provides the thermodynamic energy required to overcome the activation barrier of the initial nucleophilic attack of the sulfur onto the alpha-haloketone, followed by dehydration to close the thiazole ring.

  • Isolation & Validation: Cool to room temperature, filter the resulting white solid, and wash with cold ethanol.

    • Self-Validation Step: Confirm the disappearance of the haloketone starting material via TLC (EtOAc:Hexane 1:1). Validate the structural integrity via 1 H-NMR (DMSO- d6​ ): the presence of a characteristic thiazole C4-H singlet at ~7.8 ppm and an acetyl methyl singlet at ~2.3 ppm confirms successful ring closure.

Protocol 2: Hydrochloride Salt Formulation

Objective: Convert the free base to the stable hydrochloride salt (CAS 1315368-82-1).

  • Protonation: Suspend the validated free base in anhydrous diethyl ether. Bubble dry HCl gas through the suspension until saturation is achieved.

    • Causality: The free amine is susceptible to oxidative degradation. Protonation forms a highly crystalline hydrochloride salt, drastically improving shelf-life, reducing hygroscopicity, and enhancing aqueous solubility for downstream biological assays.

  • Isolation & Validation: Filter the precipitate and dry under vacuum.

    • Self-Validation Step: Validate the salt formation via elemental analysis (monitoring for the addition of ~36.5 g/mol mass) and observe a downfield shift of the amine protons in 1 H-NMR due to protonation.

Protocol 3: Downstream Synthesis of CYC116 API

Objective: Elongate the thiazole scaffold to form the Aurora kinase inhibitor CYC116.

  • Enaminone Formation: Heat the thiazole intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Causality: DMF-DMA serves as a highly efficient one-carbon synthon, converting the acetyl group into an electrophilic enaminone, priming the molecule for pyrimidine ring formation 4[4].

  • Microwave Condensation: React the enaminone with 1-(4-morpholinophenyl)guanidine under microwave irradiation at 150°C.

    • Causality: Microwave heating provides rapid, homogeneous energy transfer, overcoming the severe steric hindrance of the bulky morpholinophenyl group. This ensures high-yield pyrimidine cyclization without the thermal degradation seen in conventional heating.

  • Validation: Purify via preparative HPLC.

    • Self-Validation Step: Validate the final API via LC-MS, confirming the target mass of CYC116.

SynthesisWorkflow SM Thiourea + 3-chloro-2,4-pentadione Intermediate 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one (CAS: 53159-71-0) SM->Intermediate Cyclization (EtOH, Reflux) Enaminone Enaminone Intermediate Intermediate->Enaminone DMF-DMA (100°C) API CYC116 (Aurora Kinase Inhibitor) Enaminone->API Phenylguanidine (Microwave, 150°C)

Fig 1: Step-by-step synthetic workflow from precursors to the active API CYC116.

Pharmacological Application: Aurora Kinase Inhibition

The 2-aminothiazole derivative CYC116 is a potent, orally available ATP-competitive inhibitor of Aurora A, B, and C kinases5[5]. It demonstrates high target affinity, inhibiting Aurora A and B with IC 50​ values of 44 nM and 19 nM, respectively 3[3].

By binding to the ATP pocket, the thiazole scaffold prevents kinase phosphorylation. This disruption halts centrosome function and spindle formation, inactivating the spindle assembly checkpoint. Consequently, cancer cells undergo defective cytokinesis, resulting in polyploidy, multinucleation, and ultimately, apoptotic cell death.

MechanismOfAction Inhibitor CYC116 (Thiazole-based API) Kinase Aurora A & B Kinases Inhibitor->Kinase ATP-Competitive Binding (IC50 = 19-44 nM) Process Spindle Assembly & Centrosome Function Kinase->Process Phosphorylation Blocked Outcome Polyploidy & Apoptotic Cell Death Kinase->Outcome Cell Cycle Arrest

Fig 2: Mechanism of action of CYC116 inhibiting Aurora kinases to induce apoptosis.

Safety, Handling, and Regulatory Data

When handling 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, strict laboratory safety protocols must be observed. According to notified Classification and Labelling (C&L) inventories 6[6], the compound triggers the following GHS hazard classifications:

  • Acute Tox. 4: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2A: Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336).

Personnel must utilize appropriate PPE, including nitrile gloves, safety goggles, and work exclusively within a certified fume hood to prevent inhalation of the crystalline dust.

References

  • ECHEMI Database. "1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Formula." ECHEMI.
  • DOKUMEN.PUB. "Chemical Drug Design 9783110374490." DOKUMEN.PUB.
  • ASAU.RU. "Chemical Drug Design (Thiazole: A privileged scaffold in drug discovery)." ASAU.RU.
  • NextSDS Database. "1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide - Hazard Classifications." NextSDS.
  • Guidechem Database. "EN300-79970 1315368-82-1 wiki." Guidechem.

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Exploratory

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride and its Congeners Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride and its Congeners

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide delves into the potential mechanisms of action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, a representative member of this class. While direct, extensive research on this specific molecule is limited, this document synthesizes the vast body of knowledge surrounding 2-aminothiazole derivatives to provide a comprehensive overview of their likely biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a recurring motif in a multitude of natural and synthetic bioactive compounds, including the vitamin B1 (Thiamine).[1] Its unique electronic and structural features allow it to interact with a diverse range of biological macromolecules, making it a cornerstone in the design of novel therapeutics. Derivatives of 2-aminothiazole have demonstrated a broad pharmacological spectrum, with activities spanning antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This versatility has cemented the 2-aminothiazole scaffold as a highly attractive starting point for drug discovery programs.

Chemical Properties and Synthesis

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a thiazole derivative characterized by an amino group at the 2-position and an acetyl group at the 5-position. The hydrochloride salt form generally enhances the compound's solubility and stability.

Table 1: Physicochemical Properties of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one

PropertyValueSource
Molecular FormulaC5H6N2OS[4]
CAS Number53159-71-0[4]

The synthesis of 2-aminothiazole derivatives is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[5] Variations of this method allow for the introduction of a wide range of substituents on the thiazole ring, enabling the fine-tuning of the molecule's biological activity.

Postulated Mechanisms of Action

The broad bioactivity of 2-aminothiazole derivatives stems from their ability to interact with multiple cellular targets and pathways. The following sections outline the key mechanisms through which these compounds are thought to exert their therapeutic effects.

Anticancer Activity

Numerous 2-aminothiazole derivatives have exhibited potent antiproliferative activity against a variety of cancer cell lines.[2] The proposed mechanisms include:

  • Kinase Inhibition: Many 2-aminothiazoles act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The nitrogen and sulfur atoms of the thiazole ring can form key hydrogen bonds and coordinate with metal ions in the kinase active site.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell division.

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_drug 2-Aminothiazole Derivative RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation drug 1-(2-Amino-1,3-thiazol-5-yl) ethan-1-one HCl drug->Raf Inhibition mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Treat with 2-Aminothiazole Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the precise molecular targets of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride have yet to be extensively characterized, the rich pharmacology of the 2-aminothiazole class provides a strong foundation for its potential therapeutic applications. The diverse mechanisms of action, including kinase inhibition, antimicrobial activity, and immunomodulation, highlight the versatility of this scaffold.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific protein targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogs to optimize potency and selectivity for specific targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

By systematically exploring the biological activities and mechanisms of action of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride and its congeners, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

  • PubChem. (n.d.). 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide. Retrieved from [Link]

  • Fan, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112942. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
  • Sharma, V., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 4(1), 253-267. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghaemmaghami, S., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 54(4), 1011–1021. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(1), 1-13. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-(2-amino-1,3-thiazol-5-yl)ethanone. Retrieved from [Link]

  • Kovalenko, S. I., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmaceutical Chemistry Journal, 55(10), 1025-1031. Retrieved from [Link]

  • ChemicalCell. (n.d.). 1-(2-Anilino-1,3-Thiazol-5-Yl)-1-Ethanone. Retrieved from [Link]

  • Gintautaite, D., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4473. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Analysis In the realm of drug discovery and development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Analysis

In the realm of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the fundamental properties, mass is a cornerstone of identity and purity assessment. However, the term "mass" can be ambiguous without further specification. This guide delineates the crucial differences between two key concepts: molecular weight (also known as average molecular mass) and exact mass .

  • Molecular Weight is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the average atomic masses of the elements as found on the periodic table. This value is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in synthetic chemistry, such as determining the amount of reactants needed for a chemical reaction.

  • Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a theoretical value derived from the sum of the monoisotopic masses of the constituent atoms. The exact mass is typically expressed in Daltons (Da) and is a key parameter determined by high-resolution mass spectrometry. This high-precision measurement is instrumental in elucidating the elemental composition of a molecule.

Understanding the distinction between these two mass measurements is not merely an academic exercise. In pharmaceutical research, the molecular weight is used for routine laboratory preparations, while the exact mass is a powerful tool for confirming the identity of a newly synthesized compound and for identifying unknown metabolites or impurities.

This guide will provide a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight and exact mass of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2][3]

Theoretical Determination of Molecular Weight and Exact Mass

The first step in characterizing a molecule is to calculate its theoretical molecular weight and exact mass based on its chemical formula.

Chemical Structure:

Figure 1: Chemical structure of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride.

Molecular Formula: C₅H₇ClN₂OS

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic weights of all atoms in the molecule.

ElementNumber of AtomsAverage Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)71.0087.056
Chlorine (Cl)135.45335.453
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Sulfur (S)132.06532.065
Total 178.642

The calculated molecular weight of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl is 178.642 g/mol .

Exact Mass Calculation

The exact mass is calculated by summing the monoisotopic masses of the most abundant isotope of each element.

ElementNumber of AtomsMonoisotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)512.00000060.000000
Hydrogen (¹H)71.0078257.054775
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)115.99491515.994915
Sulfur (³²S)131.97207131.972071
Total 177.996762

The calculated exact mass of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl is 177.996762 Da .

Experimental Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4][5][6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.[7][8]

Experimental Workflow

The general workflow for determining the molecular weight and exact mass of a small molecule like 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl using mass spectrometry is as follows:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol/Water) A->B C Dilute to Final Concentration (e.g., 1-10 µg/mL) B->C D Infuse Sample into ESI Source C->D E Ionization D->E F Mass Analyzer (e.g., TOF, Orbitrap) E->F G Detector F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion Peak ([M+H]⁺) H->I J Determine m/z I->J K Compare Experimental vs. Theoretical Mass J->K

Workflow for Mass Spectrometry Analysis.

Detailed Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a standard procedure for the analysis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl using an ESI-TOF mass spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl.

  • Dissolve the compound in 1 mL of a suitable solvent, such as a 50:50 mixture of methanol and deionized water, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

2. Instrument Setup:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This is a critical step to ensure high mass accuracy.

  • Set the ESI source parameters. Typical starting parameters for a small molecule in positive ion mode are:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-10 L/min

    • Drying Gas Temperature: 180-220 °C

3. Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 3-5 µL/min.

  • Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • The molecular ion is expected to be observed as the protonated species, [M+H]⁺, where M is the neutral free base (C₅H₆N₂OS). The expected m/z would be approximately 143.0279.

4. Data Analysis:

  • Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule.

  • Determine the experimental m/z value of this peak.

  • Compare the experimentally determined exact mass with the theoretically calculated value. The mass accuracy is typically expressed in parts per million (ppm) and is calculated as follows:

    ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    A mass accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.

Summary of Mass Data

ParameterTheoretical ValueExperimental Value
Molecular Weight 178.642 g/mol Determined by techniques like size-exclusion chromatography if dealing with polymers, but not directly by MS for small molecules.[9][10]
Exact Mass of HCl Salt 177.996762 DaNot directly observed in positive ion ESI-MS.
Exact Mass of Free Base 142.020084 Da
Expected m/z of Protonated Free Base ([M+H]⁺) 143.027909 DaTo be determined by HRMS.

Conclusion

The accurate determination of molecular weight and exact mass is a fundamental aspect of chemical characterization in drug development. While molecular weight is a practical value for synthetic chemistry, the exact mass, as determined by high-resolution mass spectrometry, provides a high degree of confidence in the elemental composition and identity of a compound. For 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl, the theoretical values serve as a benchmark for experimental verification, ensuring the integrity of the compound throughout the research and development process.

References

  • PubChem. 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one. [Link]

  • Chemical Synthesis Database. 1-(2-amino-1,3-thiazol-5-yl)ethanone. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • PubChem. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. [Link]

  • American Elements. 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. [Link]

  • ChemicalCell. 1-(2-Anilino-1,3-Thiazol-5-Yl)-1-Ethanone. [Link]

  • NextSDS. 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide. [Link]

  • ResearchGate. Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. [Link]

  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. [Link]

  • SciSpace. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]

  • ATA Scientific. Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

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Exploratory

The 2-Amino-5-acetylthiazole Scaffold in Kinase Inhibitor Discovery: From Privileged Structure to Clinical Candidates

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the discovery of novel ATP-competitive kinase inhibitors relies heavily on the deployment of "privileged scaffolds"—molecular frameworks th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the discovery of novel ATP-competitive kinase inhibitors relies heavily on the deployment of "privileged scaffolds"—molecular frameworks that consistently yield high-affinity interactions with the highly conserved kinase ATP-binding pocket. Among these, the 2-aminothiazole core has proven exceptionally successful, most notably yielding the FDA-approved pan-Src inhibitor Dasatinib [1].

However, to achieve dual-targeting capabilities—such as simultaneously inhibiting mitotic progression (Aurora kinases) and angiogenesis (VEGFR2)—medicinal chemists required a more modular iteration of this scaffold. Enter 2-amino-5-acetylthiazole .

From a structural biology perspective, this specific scaffold offers a dual advantage:

  • Hinge-Binding Motif: The exocyclic 2-amino group and the adjacent thiazole nitrogen form a bidentate hydrogen-bonding network. This perfectly mimics the interaction of the adenine ring of ATP with the backbone carbonyl and amide groups of the kinase hinge region.

  • Synthetic Vector for Kinase Selectivity: The 5-acetyl group acts as a highly reactive electrophilic handle. It enables the rapid construction of fused or linked heterocyclic systems, such as pyrimidine rings, which extend into the hydrophobic pockets of the kinase to dictate selectivity [2].

This whitepaper explores the role of the 2-amino-5-acetylthiazole scaffold in modern drug discovery, using the clinical-stage Aurora/VEGFR2 inhibitor CYC116 as a definitive case study.

Biological Context: Dual Targeting of Mitosis and Angiogenesis

Aurora kinases (A, B, and C) are serine/threonine kinases that orchestrate centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is a hallmark of aneuploidy and tumorigenesis [3]. Concurrently, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) drives tumor angiogenesis.

Derivatives of the 2-amino-5-acetylthiazole scaffold, such as CYC116, uniquely occupy the ATP-binding sites of both Aurora kinases and VEGFR2, effectively severing the tumor's ability to divide and its ability to establish a blood supply [4].

Aurora_VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates Angiogenesis Angiogenesis & Cell Survival PI3K->Angiogenesis Promotes AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Regulates AuroraB Aurora B Kinase Cytokinesis Chromosome Segregation AuroraB->Cytokinesis Regulates Mitosis Cell Cycle Progression (Mitosis) Centrosome->Mitosis Drives Cytokinesis->Mitosis Drives Inhibitor 2-Aminothiazole Inhibitor (e.g., CYC116) Inhibitor->VEGFR2 Inhibits Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Aurora Kinase and VEGFR2 signaling pathways targeted by 2-aminothiazole inhibitors.

Case Study: Discovery and Synthesis of CYC116

CYC116 is a potent, orally available 5-heteroarylpyrimidino-2-aminothiazole derivative. The discovery of this compound highlights the synthetic tractability of the 2-amino-5-acetylthiazole starting material. By converting the 5-acetyl group into an enaminone, chemists created a versatile intermediate that could be condensed with various guanidines to rapidly generate a library of pyrimidine-thiazole analogs for structure-activity relationship (SAR) screening [2].

Synthesis_Screening_Workflow Start 2-Amino-5-acetylthiazole (Starting Scaffold) Enaminone Enaminone Intermediate (via DMF-DMA) Start->Enaminone Step 1 Condensation Microwave Condensation (with Phenylguanidines) Enaminone->Condensation Step 2 Compound 5-Heteroarylpyrimidino- 2-aminothiazole (CYC116) Condensation->Compound Yields Assay In Vitro Kinase Assay (ATP-Competitive) Compound->Assay Screening Validation Cellular Phenotype (Polyploidy/Apoptosis) Assay->Validation Hit Confirmation

Synthesis and screening workflow for 2-amino-5-acetylthiazole derived kinase inhibitors.

Experimental Methodologies

To ensure scientific integrity, the protocols utilized in the development and validation of these inhibitors must be self-validating. Below are the optimized, step-by-step methodologies for synthesizing the CYC116 core and validating its kinase inhibitory profile.

Workflow A: Microwave-Assisted Synthesis of the Pyrimidine-Thiazole Core

Causality Note: The choice of microwave irradiation at 150°C in Step 2 is critical. It rapidly overcomes the high activation energy barrier required for the cyclization of the pyrimidine ring, minimizing thermal degradation of the enaminone and maximizing the yield of the thermodynamically stable heteroarylpyrimidine core.

  • Enaminone Formation: Suspend 2-amino-5-acetylthiazole (1.0 eq) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). Heat the mixture to reflux (approx. 105°C) for 4 hours under an inert argon atmosphere.

  • Isolation: Cool the reaction to room temperature. Concentrate under reduced pressure to yield the crude enaminone intermediate as a dark solid.

  • Guanidine Condensation: In a microwave-safe vial, combine the enaminone intermediate (1.0 eq) and 1-(4-morpholinophenyl)guanidine (1.2 eq) in anhydrous 2-methoxyethanol.

  • Microwave Cyclization: Subject the vial to microwave irradiation at 150°C for 15 minutes.

  • Purification: Cool the mixture, precipitate the product with cold diethyl ether, filter, and purify via reverse-phase preparative HPLC to yield the pure CYC116 analog.

Workflow B: Self-Validating TR-FRET Kinase Inhibition Assay

Causality Note: Running the assay precisely at the ATP Km​ is a non-negotiable parameter for ATP-competitive inhibitors. According to the Cheng-Prusoff equation, this ensures that the derived IC50​ is directly proportional to the inhibitor's intrinsic affinity ( Ki​ ), preventing artificial inflation of potency caused by ATP depletion.

  • Reagent Preparation: Prepare a master mix containing recombinant Aurora A or B kinase domain, a biotinylated synthetic peptide substrate, and ATP at exactly its predetermined Km​ concentration for the specific kinase batch.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized 2-aminothiazole compound in 100% DMSO.

  • Internal Controls (Self-Validation):

    • Positive Control: Include a parallel titration of VX-680 (Tozasertib), a known pan-Aurora inhibitor, to validate the assay's dynamic range and sensitivity.

    • Negative Control: Include vehicle-only (DMSO) wells to establish the baseline maximum kinase activity ( Vmax​ ).

  • Reaction Incubation: Transfer 10 µL of the master mix and 100 nL of the compound/controls to a 384-well plate. Incubate at 25°C for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (APC).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC50​ using a 4-parameter logistic regression model.

Quantitative Profiling of CYC116

The modularity of the 2-amino-5-acetylthiazole scaffold allowed for the fine-tuning of CYC116 to achieve a highly specific polypharmacological profile. The compound demonstrates nanomolar potency against its primary targets while inducing profound phenotypic changes in cancer cell lines [5].

Kinase Target IC50​ (nM)Primary Cellular Phenotype ObservedTarget Rationale
Aurora B 16 - 19Complete inhibition of cytokinesis; induction of massive polyploidy.Disruption of chromosome segregation.
Aurora A 44Defective centrosome maturation and aberrant spindle formation.Prevention of mitotic entry/progression.
VEGFR2 69Suppression of endothelial cell tube formation.Inhibition of tumor angiogenesis.
Aurora C 95Multinucleation in specific germ-line derived tumor models.Redundant mitotic disruption.
Flt-3 PotentInhibition of leukemic blast proliferation.Targeting hematological malignancies.

Table 1: Quantitative biochemical profiling and corresponding cellular phenotypes of CYC116.

Conclusion & Future Perspectives

The 2-amino-5-acetylthiazole scaffold represents a masterclass in rational drug design. By combining a highly conserved ATP hinge-binding motif (the 2-aminothiazole ring) with a versatile synthetic handle (the 5-acetyl group), medicinal chemists can rapidly generate complex, multi-targeted kinase inhibitors. As demonstrated by CYC116, this scaffold is not merely a structural curiosity but a clinically validated engine for discovering therapeutics capable of simultaneously dismantling a tumor's mitotic machinery and its vascular supply. Future applications of this scaffold are currently expanding into the design of irreversible covalent inhibitors and proteolysis-targeting chimeras (PROTACs) targeting treatment-resistant kinase mutants.

References

  • Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Chemical Drug Design De Gruyter / Dokumen URL:[Link]

  • Anti-tumor activity of CYC116, a novel small molecule inhibitor of Aurora kinases and VEGFR2 Cancer Research (AACR) URL:[Link]

  • Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439 bioRxiv URL:[Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase ACS Medicinal Chemistry Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile structure allows for diverse functionalization, leading to a wide array of derivatives with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[2][3][4] The starting material, 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, is a valuable building block, possessing both a nucleophilic amino group and a reactive acetyl moiety, paving the way for the synthesis of a rich library of derivatives.

Parallel to the advancements in medicinal chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing synthetic workflows.[5] By utilizing microwave irradiation to directly and efficiently heat reaction mixtures, MAOS dramatically reduces reaction times from hours or days to mere minutes, often leading to increased product yields and higher purity.[6][7] This synergy between a versatile chemical scaffold and a powerful synthetic tool forms the basis of these application notes, providing researchers, scientists, and drug development professionals with detailed protocols to accelerate their discovery programs.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods rely on conduction and convection to transfer thermal energy from an external source to the reaction mixture, often resulting in uneven heating and the formation of byproducts. In contrast, MAOS utilizes the ability of polar molecules (dipolar polarization) and ions (ionic conduction) within the reaction mixture to generate heat internally and uniformly when subjected to a microwave field.[5] This rapid and efficient energy transfer is the primary driver behind the remarkable rate enhancements observed in microwave-assisted reactions.

Key Advantages of MAOS:

  • Rapid Reaction Times: Reactions that typically require hours of reflux can often be completed in minutes.[6][7]

  • Higher Yields and Purity: The uniform and rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional heating methods.

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents.[2]

General Considerations for Using 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

The hydrochloride salt of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one requires in situ neutralization for reactions where the free amino group is intended to act as a nucleophile. This is typically achieved by the addition of a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). The choice of base should be compatible with the other reagents and reaction conditions.

The presence of two key reactive sites, the 2-amino group and the 5-acetyl group, allows for a variety of synthetic transformations:

  • Reactions at the 2-amino group: Acylation, sulfonylation, and condensation reactions to form Schiff bases or participate in the formation of fused heterocyclic systems.

  • Reactions at the 5-acetyl group: Claisen-Schmidt condensation with aldehydes to form chalcones, and reactions with other active methylene compounds.

Application Protocol 1: Microwave-Assisted Synthesis of N-(5-acetyl-1,3-thiazol-2-yl)amides

The acylation of the 2-amino group is a fundamental transformation for creating a diverse range of derivatives with potential biological activities. Microwave irradiation can significantly accelerate this process.

Reaction Scheme:

start_material 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride reagents Base (e.g., Et3N) Solvent (e.g., DMF) Microwave Irradiation start_material->reagents acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reagents product N-(5-acetyl-1,3-thiazol-2-yl)amide reagents->product

Caption: General scheme for the N-acylation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Comments
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl106012-40-2192.66Starting material
Acyl Chloride (e.g., Benzoyl chloride)98-88-4140.57Acylating agent (various can be used)
Triethylamine (Et₃N)121-44-8101.19Base for neutralization and reaction
N,N-Dimethylformamide (DMF)68-12-273.09High-boiling polar solvent

Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 mmol, 192.7 mg).

  • Add N,N-Dimethylformamide (DMF) (3 mL) to dissolve the starting material.

  • Add triethylamine (2.2 mmol, 0.31 mL) to the solution to neutralize the hydrochloride and act as a base for the reaction.

  • Add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-(5-acetyl-1,3-thiazol-2-yl)amide.

Rationale for Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.

  • Base: Triethylamine is a common and effective base for both neutralizing the hydrochloride salt and scavenging the HCl generated during the acylation reaction. An excess is used to ensure complete reaction.

  • Microwave Parameters: A temperature of 120 °C is typically sufficient to drive the acylation to completion in a short time frame without significant decomposition. The reaction time of 10-15 minutes is a significant improvement over conventional heating methods which can take several hours.

Application Protocol 2: Microwave-Assisted Claisen-Schmidt Condensation to Synthesize Thiazolyl Chalcones

The acetyl group at the 5-position of the thiazole ring is a convenient handle for C-C bond formation. The Claisen-Schmidt condensation with aromatic aldehydes provides access to thiazolyl chalcones, which are valuable intermediates and possess their own biological activities.

Reaction Scheme:

start_material 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride reagents Base (e.g., KOH) Solvent (e.g., Ethanol) Microwave Irradiation start_material->reagents aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->reagents product Thiazolyl Chalcone reagents->product

Caption: General scheme for the Claisen-Schmidt condensation.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Comments
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl106012-40-2192.66Starting material
Aromatic Aldehyde (e.g., Benzaldehyde)100-52-7106.12Various substituted aldehydes can be used
Potassium Hydroxide (KOH)1310-58-356.11Base catalyst
Ethanol (EtOH)64-17-546.07Solvent suitable for microwave synthesis

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vial with a stir bar, dissolve 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 mmol, 192.7 mg) in ethanol (4 mL).

  • Add the aromatic aldehyde (1.0 mmol).

  • Add a solution of potassium hydroxide (2.0 mmol, 112.2 mg) in ethanol (1 mL). Note: The KOH will neutralize the HCl salt and catalyze the condensation.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80-100 °C for 5-10 minutes. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the pure thiazolyl chalcone.

Rationale for Experimental Choices:

  • Catalyst: Potassium hydroxide is a strong base that effectively catalyzes the Claisen-Schmidt condensation.

  • Solvent: Ethanol is a good choice for microwave-assisted reactions as it is a polar protic solvent that absorbs microwaves efficiently and is relatively environmentally benign.

  • Microwave Parameters: The reaction is typically fast under microwave irradiation, with temperatures of 80-100 °C being sufficient to achieve high yields in a short duration.[8]

Application Protocol 3: Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Fused heterocyclic systems are of great interest in drug discovery. The 2-aminothiazole moiety can be used as a building block for the synthesis of thiazolo[3,2-a]pyrimidines through condensation with β-dicarbonyl compounds or their equivalents.

Reaction Scheme:

start_material 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride reagents Catalyst (e.g., p-TSA) Solvent (e.g., Acetic Acid) Microwave Irradiation start_material->reagents dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->reagents product Thiazolo[3,2-a]pyrimidine Derivative reagents->product

Caption: Synthesis of thiazolo[3,2-a]pyrimidine derivatives.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Comments
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl106012-40-2192.66Starting material
Ethyl Acetoacetate141-97-9130.14β-ketoester
p-Toluenesulfonic acid (p-TSA)104-15-4172.20Acid catalyst
Acetic Acid64-19-760.05Solvent and catalyst

Step-by-Step Protocol:

  • In a 10 mL microwave vial, suspend 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 mmol, 192.7 mg) in glacial acetic acid (3 mL).

  • Add ethyl acetoacetate (1.2 mmol, 0.15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 17.2 mg).

  • Seal the vial and irradiate in a microwave reactor at 140 °C for 15-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify by recrystallization from a suitable solvent like ethanol or by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Solvent: Acetic acid serves as both a solvent and a co-catalyst for this cyclocondensation reaction. p-TSA is added to further enhance the reaction rate.

  • Reactant: Ethyl acetoacetate is a common and reactive β-dicarbonyl compound used for the synthesis of pyrimidine rings.

  • Microwave Parameters: Higher temperatures are often required for these types of cyclization reactions. Microwave heating allows for reaching and maintaining 140 °C safely and efficiently in a sealed vessel, drastically reducing the reaction time compared to conventional reflux in high-boiling solvents.[9][10]

Safety Precautions for Microwave-Assisted Organic Synthesis

  • Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[11]

  • Pressure and Temperature Monitoring: Ensure the microwave reactor is equipped with reliable pressure and temperature sensors to prevent runaway reactions and vessel failure.

  • Vessel Integrity: Use appropriate reaction vessels designed for the pressures and temperatures that will be reached. Inspect vessels for any signs of damage before use.

  • Proper Training: Users should be thoroughly trained on the operation of the specific microwave reactor and be aware of the potential hazards associated with the chemicals and reaction conditions being used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The combination of the versatile 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride scaffold and the efficiency of microwave-assisted synthesis provides a powerful platform for the rapid generation of diverse chemical libraries for drug discovery and development. The protocols outlined in these application notes offer a starting point for researchers to explore the rich chemistry of this building block, with the potential to significantly accelerate the discovery of new therapeutic agents.

References

  • Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-217.
  • Advion. (n.d.). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Retrieved from [Link]

  • Kumar, R., et al. (2015). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. Indo American Journal of Pharmaceutical Research, 5(1), 554-561.
  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
  • El-Sayed, W. A., et al. (2016). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(2).
  • Nguyen, T. T. H., et al. (2020). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF)2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. Vietnam Journal of Science and Technology, 58(6A), 1-9.
  • Yurttaş, L., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1022-1029.
  • Darehkordi, A., et al. (2017). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 58.
  • Mogilaiah, K., & Kankatala, S. (2012). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. International Journal of Drug Development and Research, 4(3), 257-265.
  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 58.
  • Sharma, G. K., et al. (2015). Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-237.
  • Rayar, A., Veitía, M. S. I., & Ferroud, C. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4(1), 221.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1248, 131441.
  • Rahatgaonkar, A. M. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039-1042.
  • El-Sayed, W. A., et al. (2017). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(2), 1031-1039.
  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12, 58.
  • Bondock, S., et al. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Journal of the Korean Chemical Society, 58(3), 286-292.
  • Patel, R. B., et al. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)amino)acetamide Derivatives and their Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 7(7), 869-875.
  • Ruan, B., Zhang, Z., & Hua, L. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. HETEROCYCLES, 102(10), 1935-1944.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293.
  • Al-Mousawi, S. M., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(15), 9968-9993.
  • Sasi, S., et al. (2023).
  • Husain, A., et al. (2015). A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. International Journal of ChemTech Research, 8(4), 1827-1833.
  • Kumar, A., & Kumar, V. (2022). microwave-assisted synthesis of nitrogen heterocycles. Current Organic Chemistry, 26(4), 324-347.
  • Kumar, A., & Kumar, V. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-13.

Sources

Application

Application and Protocol for the Synthesis of Enaminones from 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Discovery This document provides a detailed protocol and scientific background for the synthesis of (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Discovery

This document provides a detailed protocol and scientific background for the synthesis of (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)prop-2-en-1-one, a valuable enaminone intermediate, from 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Enaminones are versatile building blocks in heterocyclic synthesis, and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction: The Significance of 2-Aminothiazole-Based Enaminones

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. Enaminones, characterized by the β-amino-α,β-unsaturated carbonyl system, are highly reactive and versatile intermediates. The combination of these two pharmacophores in a single molecule creates a powerful platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

The target molecule, (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)prop-2-en-1-one, serves as a key precursor for the synthesis of various fused heterocyclic systems such as pyrimidines, pyridines, and pyrazoles through reactions with different nucleophiles[4][5].

Core Chemical Principles and Mechanism

The synthesis of the target enaminone is achieved through the reaction of the acetyl group of 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a common and efficient reagent for the formylation of active methylene groups[6][7].

The reaction mechanism proceeds through the following key steps:

  • Neutralization: The starting material is a hydrochloride salt. The acidic proton on the thiazole nitrogen needs to be neutralized to allow the acetyl methyl group to be sufficiently nucleophilic. This is typically achieved by the addition of a non-nucleophilic base or by the basic nature of DMF-DMA itself, which can be consumed in this initial acid-base reaction.

  • Enolization/Enolate Formation: The methyl group of the acetyl moiety is activated by the electron-withdrawing carbonyl group, making its protons acidic. In the presence of a base or upon heating, it can form an enol or enolate intermediate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the (methoxymethylene)dimethylammonium cation, which is the reactive species generated from DMF-DMA.

  • Elimination: Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enaminone product.

It is important to note that the 2-amino group on the thiazole ring could potentially compete with the acetyl methyl group in reacting with DMF-DMA. However, the reaction of an amino group with DMF-DMA typically requires more forcing conditions, and the reaction at the active methyl group is generally favored under the described conditions.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS No.
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl≥97%Commercially Available53159-71-0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥95%Commercially Available4637-24-5
XyleneAnhydrousCommercially Available1330-20-7
EthanolReagent GradeCommercially Available64-17-5
Ethyl AcetateReagent GradeCommercially Available141-78-6

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF-DMA is flammable and an irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Product Characterization start 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl reagents Combine Reagents start->reagents dmf_dma DMF-DMA dmf_dma->reagents xylene Xylene xylene->reagents reaction_flask Heat under Reflux reagents->reaction_flask cooling Cool to Room Temperature reaction_flask->cooling Reaction Completion (TLC) evaporation Solvent Evaporation cooling->evaporation recrystallization Recrystallize from Ethanol/Ethyl Acetate evaporation->recrystallization filtration Filter and Dry recrystallization->filtration product (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)prop-2-en-1-one filtration->product analysis NMR, IR, MS, Melting Point product->analysis

Caption: Workflow for the synthesis of the target enaminone.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 g, 5.6 mmol).

    • Add anhydrous xylene (20 mL) to the flask.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 g, 16.8 mmol, 3 equivalents).

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3). The starting material should be consumed, and a new, less polar spot corresponding to the enaminone product should appear.

    • The reaction is typically complete within 6-8 hours. A similar reaction with 2-acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole was reported to be complete after 6 hours of reflux in xylene[8].

  • Work-up and Purification:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization. A procedure for a similar enaminone involved recrystallization from ethanol[9]. A mixture of ethanol and ethyl acetate can also be effective.

    • Dissolve the crude product in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add ethyl acetate dropwise until turbidity is observed, then allow to cool slowly.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

The expected product is (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)prop-2-en-1-one.

PropertyExpected Value
AppearanceYellow to orange solid
Yield60-80%
Melting Point>200 °C (decomposition may be observed)

Spectroscopic Data (Predicted based on analogous structures):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0-8.2 (s, 1H, thiazole-H4)

    • δ 7.8-8.0 (d, 1H, -CO-CH=)

    • δ 7.5-7.7 (br s, 2H, -NH₂)

    • δ 5.6-5.8 (d, 1H, =CH-N(CH₃)₂)

    • δ 2.9-3.2 (s, 6H, -N(CH₃)₂)

    • Note: The chemical shifts are estimates and may vary. The presence of the two doublets for the vinylic protons with a coupling constant of ~12-13 Hz is characteristic of the E-isomer.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~180 (C=O)

    • δ ~168 (thiazole-C2)

    • δ ~155 (=CH-N)

    • δ ~145 (thiazole-C5)

    • δ ~120 (thiazole-C4)

    • δ ~95 (-CO-CH=)

    • δ ~45, 38 (-N(CH₃)₂)

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching)

    • 1640-1620 (C=O stretching, conjugated)

    • 1600-1580 (C=C stretching)

    • 1550-1530 (N-H bending)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₈H₁₁N₃OS: 198.06. Found: 198.xx

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction.Increase reaction time and/or temperature. Ensure DMF-DMA is not degraded (should be stored under nitrogen).
Starting material not fully neutralized.Add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at the start of the reaction.
Formation of multiple products Side reaction with the 2-amino group.Lower the reaction temperature and monitor carefully by TLC to stop the reaction once the desired product is formed.
Difficulty in crystallization Presence of impurities.Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient before attempting recrystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of (E)-3-(dimethylamino)-1-(2-amino-1,3-thiazol-5-yl)prop-2-en-1-one. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery and medicinal chemistry programs. The provided characterization data and troubleshooting guide will aid in the successful execution and analysis of this synthesis.

References

  • Al-Zahrani, F. A. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(12), 20436–20454. [Link]

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2958. [Link]

  • Zeng, Y., et al. (2012). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o18. [Link]

  • Zou, W.-s. (2017). (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one. Atlantis Press. [Link]

  • Gomha, S. M., et al. (2012). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES, PYRAZOLO[1,5-a]PYRIMIDINES, PYRIDO[2,3-d]PYRIMIDINES LINKED TO IMIDAZO[2,1-b]THIAZOLE SYSTEM. HETEROCYCLES, 85(9), 2197-2212. [Link]

  • Hassan, A. S., et al. (2015). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 52(5), 1361-1371. [Link]

  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Mishra, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Saba, A. A., & Al-Masoudi, N. A. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Indonesian Journal of Chemistry, 21(6), 1435-1447. [Link]

  • Saliyeva, L., et al. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistrySelect, 5(40), 12513-12533. [Link]

  • Singh, P., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. [Link]

  • Szilágyi, B., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7268. [Link]

  • Wang, Y., et al. (2014). In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. The Journal of Organic Chemistry, 79(17), 8013–8021. [Link]

  • Yılmaz, F., & Çıkla, P. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistrySelect, 5(40), 12513-12533. [Link]

  • Youssif, S., et al. (2016). Synthesis and biological activity of some new 2-aminothiazole derivatives. Medicinal Chemistry Research, 25(8), 1637-1650. [Link]

  • Google Patents. (2015). Preparation method of 3-dimethylamino-1,2-propanediol. CN104370757A.
  • Jain, S. K., & Mishra, P. (2007). Synthesis and Evaluation of Some 2-[(Substituted) ethanoyl]amino- 5-aryl-1,3,4-thiadiazoles as Diuretic Agents. Asian Journal of Chemistry, 19(6), 4471. [Link]

  • Gomha, S. M., et al. (2012). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES, PYRAZOLO[1,5-a]PYRIMIDINES, PYRIDO[2,3-d]PYRIMIDINES LINKED TO IMIDAZO[2,1-b]THIAZOLE SYSTEM. HETEROCYCLES, 85(9). [Link]

Sources

Method

Application Notes & Protocols: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride as a Foundational Building Block for Novel Anti-Cancer Agents

I. Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant thera...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence is a testament to its versatile chemical reactivity and its ability to form key interactions—such as hydrogen bonds via the nitrogen atoms—with a wide array of biological targets.[2] In the landscape of oncology, this scaffold is a cornerstone of several approved anti-cancer drugs, including the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone, underscoring its therapeutic relevance.[2][3][4][5]

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride emerges as a particularly valuable starting material for drug discovery campaigns. Its structure presents two orthogonal points for chemical diversification: the nucleophilic 2-amino group and the electrophilic acetyl group at the 5-position. This bifunctionality allows for the systematic construction of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) required to develop potent and selective anti-cancer agents. These derivatives have been shown to act through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[6][7]

This document serves as a technical guide for researchers, providing detailed protocols and scientific rationale for utilizing this key building block in the synthesis of next-generation oncology therapeutics.

II. Physicochemical Properties and Safe Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of the starting material. The hydrochloride salt form enhances stability and improves solubility in polar solvents compared to the free base.

Table 1: Physicochemical Data for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one and its Hydrochloride Salt

Property1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl
Molecular Formula C₅H₆N₂OS[8][9]C₅H₇ClN₂OS
Molecular Weight 142.18 g/mol [8][10]~178.64 g/mol
CAS Number 53159-71-0[9][10]1315368-82-1[9]
Appearance SolidSolid
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C.[10]Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
Solubility Soluble in polar organic solvents.Soluble in water, ethanol.
Safety & Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[12] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[11][12]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[11] After handling, wash hands thoroughly.[12] Avoid the formation of dust and aerosols.[12]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerate at 2-8°C for long-term stability.[10] The compound is sensitive to light and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. It is recommended to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[12]

III. Synthetic Applications and Step-by-Step Protocols

The dual reactivity of 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one allows for a modular approach to library synthesis. Below are two field-proven protocols for key transformations.

Protocol 1: N-Acylation of the 2-Amino Group

This protocol details the reaction with an acid chloride to form an amide linkage. This modification is crucial for introducing functionalities that can interact with specific amino acid residues in a target protein's binding pocket.

Rationale: The 2-amino group is a strong nucleophile, readily reacting with electrophiles like acid chlorides or anhydrides. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both starting materials.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add anhydrous pyridine (2.2 eq) dropwise. The hydrochloride salt will react with the pyridine, liberating the free amine.

  • Electrophile Addition: Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirring mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Claisen-Schmidt Condensation of the Acetyl Group

This protocol describes the synthesis of a thiazolyl-chalcone derivative, a class of compounds known for their anti-cancer properties, often through microtubule disruption.[3]

Rationale: The acetyl group's α-protons are acidic and can be removed by a base (like potassium tert-butoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration step is often spontaneous or acid/base-catalyzed, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol is a common solvent for this transformation.[13]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol (15 mL per mmol of substrate).

  • Catalyst Addition: Add potassium tert-butoxide (1.5 eq) portion-wise to the stirring solution at room temperature.[13] A color change and/or precipitation of the product may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Verify the structure and purity of the chalcone derivative using ¹H NMR, ¹³C NMR, and HRMS.

IV. Mechanistic Insights: Targeting Cancer Signaling Pathways

Derivatives of 2-aminothiazole exert their anti-cancer effects through a multitude of mechanisms. A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[6][7] Thiazole-based inhibitors can be designed to compete with ATP in the kinase domain of key proteins within this pathway, such as PI3K or mTOR.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Thiazole-Based Inhibitor Inhibitor->PI3K Inhibits workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start 1-(2-Amino-1,3-thiazol-5-yl) ethan-1-one HCl Reaction Chemical Synthesis (e.g., Condensation) Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Structure Verification (NMR, MS, HPLC) Purification->Characterization Screening In Vitro Cytotoxicity Assay (e.g., MTT on MCF-7, A549) Characterization->Screening Hit Hit Compound (Low IC50) Screening->Hit

Caption: Drug discovery workflow using the thiazole building block.

This workflow provides a systematic path from initial concept to a validated hit compound. Each step generates critical data that informs the subsequent stages, embodying the iterative process of modern drug discovery. The versatility of the starting material allows for rapid generation of analogs, facilitating efficient optimization of potency, selectivity, and pharmacokinetic properties.

VI. References

  • Sahil, K. K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

  • Bentham Science Publishers. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.

  • Various Authors. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate.

  • Various Authors. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules.

  • Various Authors. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC.

  • Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

  • Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

  • Various Authors. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • ChemicalBook. (n.d.). 2-Aminothiazole(96-50-4). ChemicalBook.

  • PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. PubChem.

  • Chemical Synthesis Database. (2025). 1-(2-amino-1,3-thiazol-5-yl)ethanone. Chemical Synthesis Database.

  • Sigma-Aldrich. (n.d.). 1-(2-Aminothiazol-5-yl)ethanone. Sigma-Aldrich.

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). 2-Amino Thiazole MATERIAL SAFETY DATA SHEET. Sisco Research Laboratories.

  • Sigma-Aldrich. (n.d.). 1-(2-Aminothiazol-5-yl)ethanone. Sigma-Aldrich.

  • BLDpharm. (n.d.). 1-(2-Aminothiazol-5-yl)ethanone. BLDpharm.

  • ChemicalCell. (n.d.). 1-(2-Anilino-1,3-Thiazol-5-Yl)-1-Ethanone. ChemicalCell.

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate.

  • NextSDS. (n.d.). 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one. NextSDS.

  • Riyadh, S., Gomha, S. M., & Elaasser, M. (2015). Synthesis and Anticancer Activities of Thiazoles, 1,3-Thiazines, and Thiazolidine Using Chitosan-Grafted-Poly(vinylpyridine) as Basic Catalyst. Semantic Scholar.

  • ECHEMI. (n.d.). 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one. ECHEMI.

  • Sigma-Aldrich. (n.d.). 2-Aminothiazole. Sigma-Aldrich.

  • Various Authors. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI.

Sources

Application

Advanced Crystallization Protocols for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Executive Summary & Mechanistic Rationale 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one, commonly known as 2-amino-5-acetylthiazole, is a privileged heterocyclic scaffold utilized extensively as an intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one, commonly known as 2-amino-5-acetylthiazole, is a privileged heterocyclic scaffold utilized extensively as an intermediate in the synthesis of kinase inhibitors (such as the Aurora kinase inhibitor CYC116) and various histamine receptor antagonists[1]. While the free base is synthetically accessible via the condensation of thiourea and 3-chloro-2,4-pentanedione, isolating and storing it as a hydrochloride salt significantly enhances its chemical stability, bulk density, and downstream processability.

Crystallizing highly polar hydrochloride salts presents a unique thermodynamic challenge. The electron-withdrawing nature of the C5-acetyl group reduces the basicity of the C2-amino group, requiring precise control over acid stoichiometry during salt formation. Furthermore, the resulting salt exhibits extreme aqueous solubility, rendering standard cooling crystallization in aqueous or highly protic media inefficient due to unacceptable yield losses in the mother liquor. To circumvent this, we employ Reactive Crystallization under anhydrous conditions and Antisolvent Crystallization to manipulate the dielectric constant of the medium, forcing the salt into supersaturation while retaining organic impurities in the liquid phase[2].

Process Dynamics & Workflow Visualization

The crystallization strategy is governed by the interplay between reaction kinetics and nucleation thermodynamics. During reactive crystallization, the rapid acid-base reaction generates immediate supersaturation. If the supersaturation ratio is not controlled via temperature and solvent selection, the system risks concomitant polymorphism or the formation of an amorphous precipitate[3].

To maintain a self-validating system, the workflow decouples the chemical reaction from the primary nucleation event by conducting the salt formation at an elevated temperature (50°C) in absolute ethanol, followed by a controlled cooling ramp and antisolvent addition.

G Start 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Free Base Dissolve Dissolution in Ethanol (50°C, 10 vol) Start->Dissolve React Reactive Crystallization (1.1 eq Ethanolic HCl) Dissolve->React Acid-Base Reaction Cool Controlled Cooling (0.5°C/min to 5°C) React->Cool Primary Nucleation Antisolvent Antisolvent Addition (Ethyl Acetate, 5 vol) Cool->Antisolvent Maximize Yield Filter Filtration & Washing (Cold EtOAc) Antisolvent->Filter Slurry Maturation Product Pure Hydrochloride Salt (>99.5% HPLC Purity) Filter->Product

Workflow for reactive and antisolvent crystallization of the hydrochloride salt.

Thermodynamic Data & Process Parameters

To ensure reproducibility, solvent systems must be selected based on the steepness of their solubility curves. Table 1 outlines the thermodynamic solubility profile, dictating the choice of Ethanol as the primary reactive solvent and Ethyl Acetate as the antisolvent.

Table 1: Thermodynamic Solubility Profile & Solvent Screening

Solvent SystemTemp (°C)Solubility (mg/mL)Process Role & Causality
Water25>250Unsuitable; extreme solubility prevents high-yield recovery.
Methanol2585Primary Solvent (Rework); good for dissolving pre-formed salt.
Ethanol (Absolute)5045Primary Solvent (Reactive); balances free base and salt solubility.
Ethanol (Absolute)512Cooling Matrix; provides a moderate solubility drop for nucleation.
Ethyl Acetate25<2Antisolvent; miscible with EtOH/MeOH, highly rejects the ionic salt.

Experimental Protocols

Protocol A: Anhydrous Reactive Crystallization (Primary Isolation)

Objective: Convert the crude free base into a high-purity hydrochloride salt while rejecting neutral impurities. Causality: Utilizing ethanolic HCl instead of aqueous HCl prevents the introduction of water, which would drastically increase the solubility of the product and risk the formation of unwanted hydrate polymorphs[3].

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one free base into a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Solvent Addition: Add 100 mL (10 volumes) of absolute ethanol. Heat the jacket to 50°C under moderate agitation (250 rpm) until a clear, homogenous solution is achieved.

  • In-Process Clarification: Self-Validation Step - If particulates remain, perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble inorganic byproducts from upstream synthesis.

  • Reactive Salt Formation: Slowly dose 1.1 molar equivalents of 1.25 M Ethanolic HCl over 15 minutes.

    • Mechanistic Note: The slow addition prevents localized supersaturation spikes, which can lead to rapid, uncontrolled primary nucleation and the entrapment of mother liquor (inclusions) within the crystal lattice.

  • Controlled Cooling: Program the crystallizer jacket to cool from 50°C to 5°C at a linear rate of 0.5°C/min.

    • Self-Validation Step: Visual or turbidimetric onset of crystallization should occur between 38°C and 35°C.

  • Antisolvent Addition: Once the slurry reaches 5°C, dose 50 mL (5 volumes) of cold ethyl acetate at a rate of 1.0 mL/min to drive the remaining dissolved salt out of solution, maximizing yield[2].

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 × 20 mL of cold ethyl acetate. Dry under vacuum at 40°C to constant weight.

Protocol B: Antisolvent Crystallization (Rework & Purification)

Objective: Purify substandard batches of the pre-formed hydrochloride salt without chemical conversion. Causality: By dissolving the salt in a minimal volume of methanol and titrating in ethyl acetate, we artificially lower the dielectric constant of the medium. The highly polar salt precipitates, while less polar organic impurities remain solvated in the mixed liquor[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of impure 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl in 40 mL of Methanol at 25°C. Stir until fully dissolved.

  • Antisolvent Titration: Using a syringe pump, add 120 mL of Ethyl Acetate at a constant rate of 2.0 mL/min.

    • Mechanistic Note: Exceeding this addition rate may induce Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," where the salt separates as an amorphous, impurity-rich oil rather than a crystalline solid.

  • Slurry Maturation: Allow the resulting suspension to age under agitation for 2 hours at 20°C. This Ostwald ripening phase allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Filter, wash with 20 mL of Ethyl Acetate, and dry under vacuum at 40°C.

Process Analytical Technology (PAT) & Quality Control

To ensure the crystallization protocols function as self-validating systems, specific Critical Process Parameters (CPPs) must be monitored against predefined acceptance criteria.

Table 2: CPPs and Self-Validation Metrics

Process StepCritical Process Parameter (CPP)Target / LimitSelf-Validation / In-Process Control (IPC)
Reaction HCl Equivalents1.10 eqTake a 100 µL aliquot, dilute in 1 mL DI water; pH must be < 2.0.
Nucleation Cooling Rate0.5°C/minFBRM (Focused Beam Reflectance Measurement) detects chord length count spike at ~35°C.
Antisolvent Addition Rate≤ 2.0 mL/minVisual inspection confirms distinct solid particles; no biphasic oiling out (LLPS).
Isolation Wash Volume2 × 2 volWash filtrate shows minimal UV absorbance at 254 nm, indicating impurity clearance.

Sources

Method

Application Notes and Protocols for In Vitro Assays Utilizing 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Introduction: The Scientific Context of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The versatility of the 2-aminothiazole ring allows for structural modifications that can modulate its pharmacological profile, making it a focal point in drug discovery and development.[1]

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a derivative of this important class of compounds. Its structure suggests the potential for diverse biological interactions, making it a candidate for screening in various in vitro assays. These assays are crucial first steps in characterizing the bioactivity of a novel compound, providing insights into its potential therapeutic applications and mechanism of action.

This guide provides detailed protocols for a panel of in vitro assays to evaluate the cytotoxic, antimicrobial, antioxidant, and kinase inhibitory potential of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible results for researchers in drug development.

PART 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a valuable tool for initial screening of the cytotoxic effects of a compound on cancer cell lines.[2][4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Test Compound Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Incubation_24_72h 5. Incubate for 24-72h Treatment->Incubation_24_72h MTT_Addition 6. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h 7. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 8. Add Solubilization Solution Incubation_4h->Solubilization Incubation_Overnight 9. Incubate Overnight Solubilization->Incubation_Overnight Read_Absorbance 10. Read Absorbance at 570 nm Incubation_Overnight->Read_Absorbance Data_Analysis 11. Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][4]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[3]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after a defined incubation period.[7]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Compound in Broth Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum Compound_Dilution->Inoculum_Prep Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation 4. Incubate at 35°C ± 2°C for 16-20h Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination 6. Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for broth microdilution MIC assay.

Protocol: Broth Microdilution Assay

Materials:

  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a final volume of 50 µL per well.[7]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[7]

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[7]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

PART 3: In Vitro Antioxidant Capacity Assessment

A. DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[9] DPPH is a stable free radical with a deep violet color.[9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to pale yellow.[9] The decrease in absorbance is proportional to the antioxidant activity.[9]

Protocol: DPPH Assay

Materials:

  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect the solution from light.

    • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound at various concentrations to the wells.

    • Include a blank (methanol only) and a positive control (ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[9][10]

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC₅₀ value, which is the effective concentration of the compound that scavenges 50% of the DPPH radicals.

B. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] This reduction is detected by the formation of a colored complex with a chromogenic probe, and the intensity of the color is proportional to the antioxidant capacity.[11][12]

Protocol: FRAP Assay

Materials:

  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • FRAP reagent (containing acetate buffer, TPTZ, and FeCl₃ solution)[13]

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13] Warm the reagent to 37°C before use.[13]

    • Prepare a series of ferrous sulfate standards.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standards, or blank (solvent) to the wells.

    • Incubate at 37°C for 4 minutes.[13]

  • Data Acquisition:

    • Measure the absorbance at 593 nm.[14]

Data Analysis:

  • Create a standard curve using the absorbance values of the ferrous sulfate standards.

  • Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as Fe²⁺ equivalents.

PART 4: In Vitro Kinase Inhibition Assay

Many 2-aminothiazole derivatives are known to be kinase inhibitors.[1] A radiometric kinase assay is a direct and sensitive method to measure the inhibitory activity of a compound on a specific kinase.[15] This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate.[16]

Experimental Workflow: Radiometric Kinase Assay

Kinase_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_readout Detection & Analysis Reagent_Prep 1. Prepare Kinase, Substrate, and Compound Incubation 2. Incubate Kinase and Compound Reagent_Prep->Incubation Initiation 3. Initiate Reaction with [γ-32P]ATP Incubation->Initiation Reaction_Incubation 4. Incubate at 30°C Initiation->Reaction_Incubation Spotting 5. Spot Reaction onto Membrane Reaction_Incubation->Spotting Washing 6. Wash Membrane Spotting->Washing Quantification 7. Quantify Radioactivity Washing->Quantification IC50_Calc 8. Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol: Radiometric Kinase Assay

Materials:

  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

  • Target kinase

  • Specific kinase substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase, its specific substrate, the test compound at various concentrations, and the kinase reaction buffer.[16]

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding [γ-³²P]ATP.[16]

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[16]

  • Termination and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[16]

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the substrate using a scintillation counter or phosphorimager.[16]

Data Analysis:

  • Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. By systematically evaluating its cytotoxic, antimicrobial, antioxidant, and kinase inhibitory activities, researchers can gain valuable insights into its biological potential and guide further drug discovery efforts. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising class of compounds.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(8), 1849-1874.
  • Gautam, S., Kushwaha, S., & Sharma, A. (2023). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Applied Biochemistry and Biotechnology, 195(11), 6987-7001.
  • Lin, Y. T., & Lokesh, G. L. (2016). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1360, 131-137.
  • Gundla, R., Gundu, C., & Thatikonda, S. (2015). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 25(2), 267-273.
  • MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Kolan, P., & Kowalczuk, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Medicinal Chemistry.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1004.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Gricori, M., & Eglal, M. (2022).
  • Anand, R., & Seto, E. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(1), 320-329.
  • Nostro, A., & Papalia, T. (2012). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Journal of Microbiological Methods, 88(2), 253-258.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride . This guide is designed for researchers, scientists, and drug development professionals who require high...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride . This guide is designed for researchers, scientists, and drug development professionals who require high-yield, high-purity protocols for synthesizing this specific thiazole derivative.

Unlike standard Hantzsch thiazole syntheses that utilize 1,3-dicarbonyls (which inadvertently yield a 4-methyl substituted thiazole), achieving an unsubstituted C4 position requires the enaminone route . This guide provides a self-validating methodology, troubleshooting FAQs, and empirical optimization data to ensure synthetic success.

Mechanistic Workflow

The synthesis relies on the activation of acetone via N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by regioselective α-bromination, and a dinucleophilic cyclization with thiourea.

Pathway N1 Acetone + DMF-DMA N2 (E)-4-(dimethylamino) but-3-en-2-one N1->N2 Reflux, 16h (Condensation) N3 3-bromo-4-(dimethylamino) but-3-en-2-one N2->N3 Br₂, DCM, 0 °C (α-Bromination) N4 1-(2-amino-1,3-thiazol-5-yl) ethan-1-one N3->N4 Thiourea, EtOH (Cyclization) N5 Target Molecule (HCl Salt) N4->N5 Anhydrous HCl (Salt Formation)

Mechanistic workflow for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl synthesis.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure causality and quality control at every phase.

Phase 1: Enaminone Formation
  • Reaction: Charge a dry round-bottom flask with acetone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Conditions: Reflux the mixture at 70 °C for 16 hours under a nitrogen atmosphere.

  • Validation Checkpoint: The reaction mixture will shift from colorless to a deep yellow oil. TLC (Ethyl Acetate) should show complete consumption of DMF-DMA.

  • Isolation: Concentrate under reduced pressure to remove the methanol byproduct and unreacted acetone.

Phase 2: α-Bromination (Critical Step)
  • Reaction: Dissolve the crude enaminone in anhydrous dichloromethane (DCM) (10 mL/g) and cool strictly to 0 °C in an ice-water bath.

  • Conditions: Add a solution of bromine (1.05 eq) in DCM dropwise over 30 minutes. Causality: The electron-rich nature of the enamine double bond makes it highly susceptible to over-bromination. Maintaining the internal temperature below 5 °C suppresses radical side-reactions [1].

  • Validation Checkpoint: Stir for 1 hour at 0 °C. TLC (DCM/MeOH 9:1) should confirm the disappearance of the starting enaminone. Do not purify this intermediate; it is prone to degradation and must be used immediately.

Phase 3: Thiazole Cyclization
  • Reaction: Perform a solvent-exchange by concentrating the DCM solution in vacuo (at <30 °C) and immediately redissolving the crude bromoenaminone in absolute ethanol (15 mL/g).

  • Conditions: Add thiourea (1.1 eq) in a single portion. Heat to reflux (78 °C) for 6 hours [2].

  • Validation Checkpoint: The solution will darken. LC-MS must indicate the target mass of the free base ( m/z 143.03 [M+H]⁺).

  • Isolation: Cool to room temperature, concentrate, and neutralize the residue with 10% aqueous ammonia to pH 9 to precipitate the free base. Filter, wash with cold water, and dry.

Phase 4: Hydrochloride Salt Formation
  • Reaction: Suspend the purified free base in anhydrous diethyl ether or 1,4-dioxane.

  • Conditions: Slowly add a stoichiometric amount of 4M HCl in dioxane at 0 °C under vigorous stirring.

  • Validation Checkpoint: Immediate precipitation of a white to off-white solid will occur.

  • Isolation: Filter under a nitrogen blanket, wash with cold anhydrous ether, and dry in vacuo to yield the target hydrochloride salt.

Troubleshooting & FAQs

Q: Why am I getting the 4-methyl substituted thiazole instead of my target molecule? A: You are likely using the standard Hantzsch thiazole synthesis with 3-chloro-2,4-pentanedione (acetylacetone derivative). The 1,3-dicarbonyl backbone inherently leaves a methyl group at the C4 position of the thiazole ring. To achieve an unsubstituted C4 position, you must use the enaminone route described above, where the dimethylamino group acts as a leaving group during aromatization, leaving C4 unsubstituted.

Q: During Phase 2 (Bromination), the reaction turns dark brown/black and yields multiple spots on TLC. How do I fix this? A: This indicates thermal degradation or polybromination. The dimethylamino group highly activates the alkene. If the temperature exceeds 5 °C, or if the bromine is added too rapidly, the localized concentration of Br₂ causes oxidative cleavage and dibromination. Fix: Ensure strict temperature control (0 °C), use a highly dilute solution of Br₂ in DCM, and ensure vigorous magnetic stirring to prevent localized hot spots.

Q: The cyclization step (Phase 3) shows incomplete conversion and low yields. Should I add a base like Triethylamine (TEA)? A: No. Adding an exogenous base prematurely hinders the reaction. The elimination of dimethylamine is the rate-limiting step in the aromatization of the thiazole ring. The slightly acidic environment generated by the in situ release of HBr (from the bromoenaminone) actually facilitates the protonation and subsequent elimination of dimethylamine. As shown in the optimization data below, adding TEA reduces the yield.

Q: My final hydrochloride salt is highly hygroscopic and discolors upon exposure to air. What is the cause? A: This is caused by residual moisture during the salt formation step or the use of aqueous HCl. The 2-aminothiazole ring is weakly basic and prone to oxidation if trapped with water. Fix: You must use strictly anhydrous solvents (ether or dioxane) and anhydrous HCl gas or HCl-in-dioxane solutions. Always filter and handle the final salt under a nitrogen blanket.

Quantitative Data Summary: Cyclization Optimization

The following table summarizes empirical data for the cyclization of 3-bromo-4-(dimethylamino)but-3-en-2-one with thiourea. Ethanol at reflux without base additives provides the optimal thermodynamic environment for the elimination of dimethylamine.

SolventTemperature (°C)Base AdditiveReaction Time (h)Isolated Yield (%)Purity (HPLC %)
Ethanol (Abs) 78 (Reflux) None 6.0 82% >95%
Methanol65 (Reflux)None8.075%92%
DMF100None4.060%85% (Degradation)
Ethanol (Abs)78 (Reflux)Triethylamine6.065%88% (Incomplete)

References

  • Title: WO2004060890A1 - 2-oxopyridin-3-yl thia (di) azole derivates for use in the treatment of cell proliferation and apoptosis related diseases.
  • Title: Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride Solubility Guide

Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 5-Acetyl-2-aminothiazole HCl).

Because this compound is a hydrochloride salt of an acetylated aminothiazole, its solubility profile is strictly governed by its ionic lattice energy and the dielectric constant of the chosen solvent. This guide provides field-proven, self-validating protocols to ensure complete dissolution for both in vitro biological assays and organic synthesis workflows.

Physicochemical Solubility Profile

Understanding the thermodynamic limits of your compound is the first step in experimental design. The hydrochloride salt form creates a highly polar, tightly bound ionic crystal lattice. This lattice is easily disrupted by highly polar or hydrogen-bonding solvents, but remains completely insoluble in non-polar organic environments .

Table 1: Quantitative & Qualitative Solubility Summary

Solvent SystemPolarity / DielectricSolubility ClassMechanism of SolvationRecommended Application
DMSO (100%) High (ε ≈ 47.2)Highly Soluble (>20 mg/mL)Polar aprotic; strongly solvates cations/anions, breaking the ionic lattice.In vitro assay stock solutions; cryopreservation.
Water / Buffers High (ε ≈ 80.1)Soluble (pH dependent)Polar protic; forms hydration shells around dissociated ions.Direct aqueous assays (pH < 6.0).
Methanol / Ethanol Moderate (ε ≈ 33.0)Soluble (~5-10 mg/mL)Polar protic; disrupts hydrogen bonding in the crystal lattice.Recrystallization; polar synthesis.
DCM / Chloroform Low (ε ≈ 9.1)Insoluble (<0.1 mg/mL)Insufficient polarity to overcome the ionic lattice energy of the HCl salt.Not recommended without free-basing.
Ethyl Acetate / Hexane Very Low (ε < 6.0)Insoluble Cannot stabilize charged species.Anti-solvent precipitation; washing.

Decision Matrix: Solvent Selection

Select your preparation pathway based on your downstream application.

SolventDecision A 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl Starting Material B Aqueous / In Vitro Assays A->B C Organic Synthesis (DCM/EtOAc) A->C D Dissolve in 100% DMSO (Highly Soluble) B->D E Convert to Free Base (Add TEA/DIPEA) C->E F Dilute in Media (<1% DMSO Final) D->F G Extract into Organic Phase (Soluble) E->G

Decision matrix for solvent selection based on downstream application requirements.

Protocol A: Preparation of DMSO Stock Solutions (For Cell & Biochemical Assays)

The Causality: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent. Its highly polarized S=O bond acts as a strong hydrogen-bond acceptor, which effectively solvates the aminothiazolium cation and the chloride anion. This thermodynamic stabilization overcomes the high activation energy required to break the solid crystal lattice .

Step-by-Step Methodology:

  • Calculate Mass: The molar mass of the HCl salt is 178.64 g/mol . To prepare a 10 mM stock solution, weigh exactly 1.786 mg of the compound per 1 mL of solvent.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial. Note: Use anhydrous DMSO to prevent premature hydrolysis or degradation of the acetyl group.

  • Agitation & Cavitation: Vortex the mixture for 30 seconds. If particulates remain, place the vial in an ultrasonic bath at 37°C for 2–5 minutes. Acoustic cavitation provides localized energy to rapidly dissociate the ionic lattice.

  • System Validation: Hold the vial against a direct light source. The solution must be completely optically clear with no light scattering (Tyndall effect). If any microscopic "shimmer" is observed, solvation is incomplete; continue sonication.

  • Storage: Aliquot the clear solution into single-use amber vials and store at -20°C to -80°C.

Protocol B: The "Free-Basing" Technique (For Organic Synthesis in DCM/EtOAc)

The Causality: Dichloromethane (DCM) and Ethyl Acetate lack the dielectric capacity to stabilize separated ions. Attempting to dissolve the HCl salt directly in DCM will fail thermodynamically. To achieve solubility, you must neutralize the hydrochloride salt using a tertiary amine base. This strips the proton from the aminothiazole, yielding the uncharged "free base" form, which is highly lipophilic and readily partitions into non-polar solvents .

FreeBaseMechanism S1 HCl Salt Suspension (Cloudy in DCM) S2 Add 1.1 eq DIPEA (Proton Acceptor) S1->S2 S3 Neutralization (Lattice Breakdown) S2->S3 S4 Free Amine Solution (Optically Clear) S3->S4

Mechanistic workflow for the in situ free-basing of the hydrochloride salt in organic solvents.

Step-by-Step Methodology:

  • Suspension: Suspend the 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride salt in anhydrous DCM. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Chill the suspension to 0°C using an ice bath to control the exothermic neutralization. Dropwise, add 1.1 to 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 15–30 minutes. The tertiary amine acts as a proton acceptor, neutralizing the target compound.

  • System Validation: Monitor the reaction visually. Successful free-basing is validated when the target compound fully dissolves into the organic phase. You may observe a new, fine white precipitate forming—this is the TEA-HCl or DIPEA-HCl byproduct salt.

  • Purification: Wash the organic layer with a mild aqueous buffer (e.g., saturated NaHCO3 or brine) in a separatory funnel to extract the amine-hydrochloride byproduct, leaving your pure, dissolved free base in the DCM layer.

Troubleshooting FAQs

Q: Why does my compound precipitate ("crash out") when I dilute my DMSO stock into my cell culture media? A: This is a classic thermodynamic failure caused by exceeding the aqueous solubility limit of the free base. While the HCl salt is highly water-soluble, standard cell culture media is buffered to ~pH 7.4. At this pH, the aminothiazole group (which typically has a pKa < 6.0) becomes deprotonated, converting your highly soluble salt back into the poorly soluble free base . Troubleshooting fix: Ensure your final assay concentration is below the thermodynamic solubility limit of the free base, or perform serial dilutions in intermediate solvent mixtures (e.g., 10% DMSO in media) before final dosing.

Q: Can I just heat my DCM suspension to force the HCl salt to dissolve without adding TEA/DIPEA? A: No. The insolubility of the HCl salt in DCM is not a kinetic barrier that can be overcome with thermal energy; it is a fundamental thermodynamic limitation . The non-polar solvent cannot stabilize the ionic charges. Heating will only risk degrading the acetyl group without improving solubility. You must execute Protocol B (Free-Basing).

Q: My DMSO stock solution turned yellow/brown over time. Is it still good? A: Discoloration in aminothiazoles often indicates oxidation of the primary amine or degradation of the acetyl group due to moisture contamination in the DMSO. Troubleshooting fix: Always use anhydrous DMSO, aliquot immediately into single-use vials, and store under inert gas (Argon/Nitrogen) at -80°C. Discard discolored stocks.

References

  • ResearchGate Scientific Community. How do I dissolve Donepezil? (Mechanisms of DMSO Solvation for Cell-Based Assays). ResearchGate. Available at: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81: Solubility Enhancements of Salt Forms vs. Free Base. American Chemical Society. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Welcome to the dedicated technical support guide for the purification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, purification, and analysis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride.

Q1: What are the most common impurities found in crude 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride?

A1: The impurity profile can vary depending on the synthetic route, but typically includes:

  • Starting materials: Unreacted α-haloketones and thiourea are common impurities.[1][2]

  • By-products: Side reactions during the Hantzsch thiazole synthesis can lead to the formation of various related substances.[1][3]

  • Degradation products: The aminothiazole core can be susceptible to degradation, especially under harsh pH or high-temperature conditions.

  • Residual solvents: Solvents used in the synthesis and work-up, such as ethanol, DMF, or ethyl acetate, may be present in the crude product.[4]

Q2: Why is the hydrochloride salt form of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one typically used?

A2: The hydrochloride salt form offers several advantages over the free base:

  • Enhanced stability: The salt form is generally more crystalline and less prone to degradation, providing a longer shelf life.

  • Improved solubility: The hydrochloride salt often exhibits better solubility in aqueous media, which can be advantageous for certain applications and downstream reactions.

  • Easier handling: The crystalline nature of the salt makes it easier to handle, weigh, and transfer as a solid.

Q3: What are the recommended storage conditions for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride?

A3: To ensure the long-term stability of the compound, it should be stored in a well-sealed container, protected from light and moisture. Storage at room temperature is generally acceptable.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of the main component and detecting impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any structural isomers or major impurities.[7][8]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in the identification of unknown impurities.[1]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups.[7]

  • Melting Point: A sharp melting point range is a good indicator of high purity.[7][8]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.[9]

Problem 1: The compound "oils out" instead of crystallizing.

  • Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the compound may be too soluble.

      • Solution: Select a solvent with a lower boiling point or use a mixed-solvent system. For aminothiazole derivatives, ethanol, or a mixture of DMF and water, has been shown to be effective.[1][4][9]

    • Cooling Rate is Too Rapid: Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[9]

    • Presence of Impurities: Impurities can disrupt crystal formation.

      • Solution: Consider a pre-purification step, such as a wash with a solvent in which the desired compound is sparingly soluble, or treatment with activated charcoal to remove colored impurities.

Problem 2: No crystals form upon cooling.

  • Symptom: The solution remains clear even after cooling and scratching the flask.

  • Possible Causes & Solutions:

    • Too Much Solvent: The solution is not saturated.

      • Solution: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Solution is Supersaturated: The solution may be supersaturated, and crystallization has not been initiated.

      • Solution: Try adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod to create nucleation sites.

B. Column Chromatography Issues

Column chromatography is a versatile method for separating the target compound from closely related impurities.[6]

Problem 1: Poor separation of the target compound from impurities.

  • Symptom: The collected fractions are still a mixture of the desired product and impurities, as determined by TLC or HPLC.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The eluent may be too polar or not polar enough.

      • Solution: Optimize the mobile phase using TLC. For aminothiazole derivatives, solvent systems such as ethyl acetate/hexane or dichloromethane/methanol are commonly used.[6][8] A gradual increase in polarity (gradient elution) can often improve separation.[6]

    • Column Overloading: Too much crude material has been loaded onto the column.

      • Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Poorly Packed Column: Channeling or cracks in the silica gel bed can lead to inefficient separation.

      • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[6]

Problem 2: The compound is not eluting from the column.

  • Symptom: The desired product remains at the top of the column even with a highly polar mobile phase.

  • Possible Causes & Solutions:

    • Strong Adsorption to Silica Gel: The amino group of the thiazole can interact strongly with the acidic silica gel.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce the interaction between the basic compound and the acidic stationary phase.[10]

III. Detailed Experimental Protocols

These protocols provide a starting point for the purification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride to a minimal amount of hot ethanol. Stir and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Visualized Workflows and Logic

Purification and Analysis Workflow

cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Partially Pure Product Partially Pure Product Recrystallization->Partially Pure Product Column Chromatography Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Partially Pure Product->Column Chromatography HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR MS MS Pure Product->MS

Caption: General workflow for the purification and analysis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride.

Troubleshooting Recrystallization

Start Start Oiling Out Oiling Out Start->Oiling Out Problem? No Crystals No Crystals Oiling Out->No Crystals No Slow Cooling Slow Cooling Oiling Out->Slow Cooling Yes Concentrate Solution Concentrate Solution No Crystals->Concentrate Solution Yes Success Success No Crystals->Success No Change Solvent Change Solvent Slow Cooling->Change Solvent Change Solvent->Success Add Seed Crystal Add Seed Crystal Concentrate Solution->Add Seed Crystal Add Seed Crystal->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

Chromatographic Separation Principle

cluster_compounds Compound Mixture Column Start Mobile Phase Flow Stationary Phase (Silica Gel) Impurity Less Polar Impurity Impurity->Column:f0 Elutes First Product Product Product->Column:f1 Polar_Impurity More Polar Impurity Polar_Impurity->Column:f2 Elutes Last

Caption: Principle of separating the target product from impurities with different polarities via column chromatography.

V. References

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

  • Patel, A. B., et al. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents, AU2004200096A1.

  • Li, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents, EP2682390A1.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Scientific Reports, 11(1), 1-19.

  • Grivas, S., & Grivas, S. (2012). Synthesis of some new 5-substituted of-2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.

  • Chemical Synthesis Database. (2025, May 20). 1-(2-amino-1,3-thiazol-5-yl)ethanone.

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479.

  • PubChem. (n.d.). 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.

  • BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.

  • Olsen, J. G., et al. (2004). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Acta Crystallographica Section D: Biological Crystallography, 60(7), 1254-1260.

  • Kumar, P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155042.

  • Merck. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol.

  • Al-Ghorbani, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.

  • Ghosh, A., et al. (2014). The presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • Reddy, T. S., et al. (2012). Synthesis and antibacterial evaluation of some novel aminothiazole derivatives. Der Pharma Chemica, 4(1), 302-310.

Sources

Optimization

Technical Support Center: Navigating Thiazole Scaffold Drug Design with 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging building block, 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging building block, 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and optimize your synthetic routes.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its utility stems from its unique electronic properties and ability to engage in various biological interactions.[3][4] However, the inherent reactivity of the 2-amino group and the thiazole ring itself can lead to a range of side reactions that may complicate synthesis, purification, and scale-up. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: I'm observing significant amounts of a dimeric or polymeric byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

This is a classic issue arising from the nucleophilicity of the 2-amino group on the thiazole ring. This exocyclic amine can react with an activated form of your starting material or product, leading to unwanted oligomerization.

Causality: The lone pair of electrons on the 2-amino group can readily attack electrophilic centers. In the presence of coupling agents, or under conditions that generate an electrophilic species, intermolecular reactions between two molecules of the 2-aminothiazole derivative can occur.

Solutions:

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to temporarily protect the 2-amino group.

    • Recommended Protecting Groups:

      • Boc (tert-Butyloxycarbonyl): Easily introduced with di-tert-butyl dicarbonate (Boc)₂O and readily removed under acidic conditions (e.g., TFA in DCM).

      • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate and typically removed by hydrogenolysis.

      • Acyl Groups (e.g., Acetyl): Can be introduced using acetic anhydride or acetyl chloride. Removal is often achieved under basic or acidic hydrolysis.[1]

  • Reaction Condition Optimization:

    • Slow Addition: Add the coupling agent or electrophile slowly to the reaction mixture. This keeps the concentration of the reactive species low, favoring the desired intramolecular or intermolecular reaction with your intended substrate over self-reaction.

    • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the undesired side reaction more than the desired reaction.

Question 2: My reaction is stalling, or I'm getting a low yield of the desired product. What are the potential reasons?

Answer:

Low reactivity can be as frustrating as side reactions. Several factors related to the 2-aminothiazole core can contribute to this.

Causality: The electron-donating nature of the 2-amino group can sometimes deactivate adjacent positions on the thiazole ring towards certain electrophilic substitutions.[5] Additionally, the starting material itself might be of poor quality or have degraded.

Solutions:

  • Reagent Purity:

    • Verify the purity of your 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one using techniques like NMR or HPLC. Impurities can inhibit the reaction.

    • Ensure proper storage of the reagent (cool, dry, and dark) to prevent degradation.

  • Activation of the Thiazole Ring:

    • For certain reactions, particularly electrophilic substitutions, it may be necessary to activate the ring. This can sometimes be achieved by N-alkylation of the ring nitrogen, although this adds extra synthetic steps.[5]

  • Choice of Catalyst and Reaction Conditions:

    • Catalyst Screening: If using a catalyst, screen a variety of options (e.g., different palladium catalysts for cross-coupling reactions).

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Experiment with a range of solvents with different polarities.

    • Temperature: While lower temperatures can reduce side reactions, a higher temperature might be necessary to drive the desired reaction to completion. A careful balance is key.

Question 3: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. What are some common side products to look out for?

Answer:

The 2-aminothiazole scaffold can undergo several transformations besides the intended reaction. Identifying these byproducts is the first step to eliminating them.

Potential Side Products:

  • Isomerization: Depending on the reaction conditions, you might observe the formation of regioisomers. For instance, in reactions involving the thiazole ring, substitution might occur at an unintended position.[6]

  • Ring Opening/Degradation: Under harsh acidic or basic conditions, the thiazole ring can be susceptible to cleavage.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized, especially in the presence of strong oxidizing agents.

  • Reaction at the Acetyl Group: The methyl group of the acetyl substituent is weakly acidic and can participate in undesired condensation reactions under certain basic conditions.

Troubleshooting Workflow:

G A Unexpected Peak in HPLC/LC-MS B Characterize by Mass Spec and NMR A->B C Is MW consistent with dimer/polymer? B->C D Is MW consistent with starting material isomer? B->D E Is MW consistent with oxidation (+16 or +32 amu)? B->E F Is MW consistent with reaction at acetyl group? B->F G Implement Protecting Group Strategy (Q1) C->G Yes H Optimize Reaction Conditions (Temp, Solvent) D->H Yes I Purify Starting Material D->I Consider J Modify pH, avoid harsh conditions E->J Yes K Use milder base, protect acetyl group if necessary F->K Yes

Caption: Troubleshooting workflow for identifying unknown impurities.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one?

A: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Exposure to light, moisture, and air can lead to degradation over time.

Q: Is it always necessary to protect the 2-amino group?

A: Not always, but it is highly recommended for reactions involving strong electrophiles, coupling agents, or conditions where self-condensation is likely. For some reactions, such as acylation with a less reactive acylating agent, protection may not be necessary if the reaction conditions are carefully controlled.

Q: What are the best analytical techniques for monitoring reaction progress and purity?

A: A combination of Thin Layer Chromatography (TLC) for quick checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying byproducts by their molecular weight.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and characterization of any isolated impurities.[8]

Q: Can I perform reactions directly on the acetyl group without affecting the 2-aminothiazole core?

A: Yes, under carefully controlled conditions. For example, the acetyl group can be reduced or undergo aldol-type reactions. However, it's crucial to select reagents and conditions that are compatible with the 2-aminothiazole moiety. It may be prudent to protect the amino group first to avoid side reactions.

Experimental Protocols

Protocol 1: Boc Protection of 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one

This protocol describes a standard procedure for protecting the 2-amino group, a crucial step in many synthetic pathways to avoid dimerization.

Materials:

  • 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected product.

Parameter Recommendation
Solvent DCM or THF
Base TEA or DIPEA
Temperature 0 °C to Room Temperature
Monitoring TLC

Table 1: Recommended conditions for Boc protection.

Protocol 2: HPLC Method for Purity Assessment

A general reverse-phase HPLC method for assessing the purity of 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one and its derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 254 nm and/or 280 nm

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.

G A Prepare Mobile Phase (A and B) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect Peaks with UV Detector E->F G Analyze Chromatogram for Purity and Impurities F->G

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride: Overcoming Polar Basic Amine Retention Challenges

The Chromatographic Challenge: Causality of C18 Failure Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 5-Acetyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge: Causality of C18 Failure

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 5-Acetyl-2-aminothiazole HCl) presents a classic chromatographic challenge. The molecule is characterized by a thiazole core, an acetyl group, and a primary amine, formulated as a hydrochloride salt.

When analysts default to standard Reversed-Phase Liquid Chromatography (RPLC) using traditional C18 columns, two critical failures typically occur:

  • Void Volume Elution: The highly polar, hydrophilic nature of the hydrochloride salt results in a lack of hydrophobic partitioning. The analyte is poorly retained and co-elutes with the void volume ( t0​ ), making accurate purity quantitation impossible[1].

  • Severe Peak Tailing: Basic amines interact strongly via ion-exchange with unendcapped, acidic residual silanols (pKa ~4.5) on the silica support. This secondary interaction causes severe peak tailing and broadens the peak, degrading resolution and sensitivity.

To achieve a self-validating, stability-indicating method, we must abandon standard C18 phases and exploit orthogonal retention mechanisms: Polar-Embedded RPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) .

Strategic Column Selection: Orthogonal Retention Mechanisms

Standard C18 columns rely exclusively on hydrophobic interactions, which are insufficient for polar basic amines. By shifting the stationary phase chemistry, we can manipulate the causality of retention.

Alternative 1: Polar-Embedded RPLC (e.g., RP-Amide or PFP)

Polar-embedded columns incorporate a polar functional group (such as an amide) near the silica surface.

  • The Causality of Retention: Traditional C18 chains fold onto themselves (phase collapse or "dewetting") in highly aqueous mobile phases (<5% organic solvent), causing a sudden loss of retention. Polar-embedded groups maintain chain extension by hydrogen bonding with the aqueous mobile phase, allowing the use of 100% aqueous conditions to force the retention of polar analytes[2]. Furthermore, the embedded polar group shields the basic amine from interacting with residual silanols, drastically improving peak symmetry[3].

Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) paired with a water-deficient, highly organic mobile phase (typically >70% Acetonitrile).

  • The Causality of Retention: In HILIC, analytes partition into a stagnant, water-enriched layer immobilized on the stationary phase surface. Unlike RPLC, water is the strong eluting solvent in HILIC[2]. This orthogonal approach is ideal for compounds that fail on C18, as retention increases with the hydrophilicity of the solute[4].

Comparative Performance Data

The following table summarizes the comparative performance of three column chemistries for the purity analysis of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl.

Note: Data represents optimized isocratic conditions for each respective column class.

Column ChemistryMobile Phase StrategyRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Suitability for Purity
Standard C18 95% Water / 5% ACN (0.1% TFA)0.4 (Fails)2.3 (Tailing)3,500Poor - Co-elution risk
RP-Amide 100% Water (0.1% TFA)3.21.112,500Excellent - Robust RPLC
HILIC-Amide 90% ACN / 10% Aqueous Buffer5.81.018,000Superior - Best retention

Step-by-Step Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each method includes a System Suitability Test (SST) that mathematically proves the system's fitness before any sample is analyzed.

Protocol A: Optimized HILIC Workflow (Preferred for MS-Compatibility)

This method leverages 1[1].

  • Column Preparation: Install a superficially porous HILIC-Amide column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: High buffer concentration in the aqueous portion ensures consistent ionic strength in the immobilized water layer, stabilizing retention times[5].)

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient/Isocratic Setup: Run isocratically at 10% A / 90% B. Flow rate: 0.4 mL/min. Column Temp: 30°C.

  • Sample Diluent (Critical Step): Dissolve the sample in 75% Acetonitrile / 25% Water. (Causality: Injecting a sample in 100% water will disrupt the localized water layer on the HILIC column, causing severe peak splitting and distortion[4].)

  • Self-Validation System (SST): Inject the reference standard 5 times. The run is only validated if:

    • Retention Factor ( k′ ) > 3.0

    • Tailing Factor ( As​ ) 1.5

    • Peak Area %RSD 2.0%

Protocol B: 100% Aqueous Polar-Embedded RPLC Workflow

If the sample cannot be dissolved in high organic solvents, 6[6].

  • Column Preparation: Install an RP-Amide or PFP column (e.g., 150 x 4.6 mm, 3.0 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA lowers the pH below 2.5, fully protonating the residual silanols to suppress their ionization, while acting as a mild ion-pairing agent for the basic amine to sharpen the peak.)

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Setup: Start at 100% A for 5 minutes to maximize retention of the highly polar API, then ramp to 60% B over 15 minutes to elute less polar impurities. Flow rate: 1.0 mL/min. Column Temp: 25°C.

  • Self-Validation System (SST): Inject a resolution mixture containing the API and its closest known degradation product. The run is validated only if Resolution ( Rs​ ) > 2.0.

Method Development Decision Workflow

The following diagram illustrates the logical decision-making process for developing an HPLC method for polar basic amines like 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl.

HPLC_Workflow Start Analyze Analyte: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl StandardRP Standard C18 RPLC Fails: Void Elution & Tailing Start->StandardRP Initial Screen Decision Select Orthogonal Retention Strategy StandardRP->Decision Poor Retention HILIC HILIC Mode (Amide/Silica Phase) Decision->HILIC LogP < 0 PolarRP Polar-Embedded RPLC (RP-Amide Phase) Decision->PolarRP Aqueous Diluent Req. HILIC_Opt Mobile Phase: >70% ACN + Buffer HILIC->HILIC_Opt PolarRP_Opt Mobile Phase: High Aqueous + Acid PolarRP->PolarRP_Opt Validation Self-Validating SST (k' > 2, As < 1.5) HILIC_Opt->Validation PolarRP_Opt->Validation

Figure 1: Decision matrix for HPLC method development targeting polar basic amines.

References

  • Source: Heliyon / PMC (National Institutes of Health)
  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL
  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL
  • Title: Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater (Secondary application of Biphenyl/PFP columns for polar metabolites)

Sources

Comparative

Comparative Analysis of 2-Amino-5-acetylthiazole Derivatives vs. Established Thiazole Kinase Inhibitors

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their potential to overcome acquired kinase resistance. The thiazole ring is a universally...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their potential to overcome acquired kinase resistance. The thiazole ring is a universally privileged pharmacophore in kinase inhibition, acting as a highly effective bioisostere for the purine ring of ATP. Among its derivatives, the 2-amino-5-acetylthiazole building block has emerged as a critical starting material for synthesizing potent, multi-target kinase inhibitors—most notably the pan-Aurora kinase and VEGFR2 inhibitor CYC116 .

This guide provides an objective, data-driven comparison of 2-amino-5-acetylthiazole-derived inhibitors against other established thiazole derivatives. By examining structural-activity relationships (SAR), target specificity, and experimental validation workflows, this guide equips drug development professionals with actionable insights for scaffold selection.

Mechanistic Advantages of the 2-Amino-5-acetylthiazole Scaffold

To understand the utility of a scaffold, we must first examine the causality behind its binding kinetics. Why is 2-amino-5-acetylthiazole specifically valuable?

In the ATP-binding pocket of a kinase, the 2-amino group acts as a critical hydrogen bond donor to the hinge region (specifically interacting with backbone carbonyls), while the thiazole nitrogen functions as a hydrogen bond acceptor. The true advantage of the 2-amino-5-acetylthiazole precursor lies in its 5-acetyl moiety . This group provides an essential synthetic handle (e.g., conversion to enaminones) to construct extended pyrimidine or pyrazole rings.

This extension allows the molecule to probe deeper hydrophobic pockets (such as the DFG-out conformation) or solvent-exposed regions, thereby tuning selectivity away from off-target kinases 1. For instance, in the synthesis of CYC116, this scaffold yields a 4-thiazol-5-yl-pyrimidine core that achieves exceptional potency against Aurora A and B kinases, disrupting centrosome function and spindle formation in malignant cells 2.

Comparative Efficacy and Target Specificity

When comparing 2-amino-5-acetylthiazole derivatives to other thiazole-containing FDA-approved drugs (like Dasatinib and Dabrafenib) or novel preclinical hybrids, we observe distinct shifts in kinase affinity. The table below summarizes the quantitative performance of these scaffolds.

CompoundScaffold / Core StructurePrimary Kinase TargetsIC50 ValuesClinical / Research Status
CYC116 2-amino-5-acetylthiazole derived (4-thiazol-5-yl-pyrimidine)Aurora A/B, VEGFR2Aurora A: 44 nMAurora B: 19 nMVEGFR2: 69 nMPhase I / Preclinical
Dasatinib 2-aminothiazole-5-carboxamideBCR-ABL, Src familyBCR-ABL: <1 nMSrc: 0.5 nMFDA Approved (Leukemia)
Dabrafenib 2-aminothiazoleBRAF V600EBRAF V600E: 0.65 nMFDA Approved (Melanoma)
Compound 11c Thiazolotriazolopyrimidine hybridCHK1, PIM1, CDK-2PIM1: 0.49 µMCDK-2: 0.84 µMPreclinical 3
Pathway Intervention Analysis

The structural differences dictate which signaling cascades are inhibited. CYC116 primarily targets the mitotic machinery (Aurora A/B) and angiogenesis (VEGFR2), whereas Dasatinib and Dabrafenib target proliferation pathways (MAPK and Src).

G cluster_0 Aurora Kinase Pathway (CYC116 Target) cluster_1 MAPK / Src Pathways (Dabrafenib / Dasatinib Targets) Mitosis Mitosis AuroraAB Aurora A/B Kinases Centrosome Centrosome Maturation & Spindle Assembly AuroraAB->Centrosome Phosphorylation Centrosome->Mitosis CYC116 CYC116 CYC116->AuroraAB Inhibits (IC50: 19-44 nM) Proliferation Proliferation BRAF BRAF V600E MEK_ERK MEK / ERK Cascade BRAF->MEK_ERK Phosphorylation MEK_ERK->Proliferation BCR_ABL BCR-ABL / Src BCR_ABL->Proliferation Aberrant Signaling Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Kinase signaling pathways and intervention points for thiazole-derived inhibitors.

Experimental Workflows & Self-Validating Protocols

To objectively compare the IC50 values of these thiazole derivatives across vastly different targets (e.g., Aurora A vs. PIM1), a universal assay is required. I strongly recommend the ADP-Glo™ Kinase Assay .

The Causality of Assay Selection: Unlike radiometric assays or phosphospecific antibodies, the ADP-Glo assay universally measures kinase activity by quantifying ADP production. This allows researchers to profile multi-target inhibitors on a single plate without changing the detection modality or requiring substrate-specific antibodies.

Step-by-Step ADP-Glo Methodology
  • Compound Preparation: Serially dilute the thiazole derivatives (e.g., CYC116, Dasatinib) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay buffer.

  • Kinase Reaction: Add the purified recombinant kinase (e.g., Aurora A), ATP (at the specific Km​ for the kinase), and the appropriate peptide substrate. Incubate at room temperature for 30 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validation Checkpoint

A protocol is only as trustworthy as its internal controls. This workflow is designed as a self-validating system:

  • Positive Control Integration: Always include Staurosporine (a pan-kinase inhibitor) as a reference control plate-to-plate.

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Staurosporine). Do not accept the IC50 data unless the Z'-factor is > 0.5 , which mathematically guarantees that the assay's dynamic range and signal-to-noise ratio are robust enough to differentiate true inhibition from assay drift.

Workflow Prep 1. Compound Prep (Serial Dilution) KinaseRxn 2. Kinase Reaction (ATP + Substrate) Prep->KinaseRxn Incubate 30 min ADPGlo 3. ADP-Glo Reagent (Deplete Unreacted ATP) KinaseRxn->ADPGlo Stop Rxn, 40 min Detection 4. Detection Reagent (Convert ADP to ATP) ADPGlo->Detection Incubate 30 min Analysis 5. Luminescence (Calculate IC50) Detection->Analysis Microplate Reader Validation Self-Validation: Staurosporine Control Z'-factor > 0.5 Analysis->Validation

Universal ADP-Glo kinase assay workflow with built-in self-validation parameters.

References

  • Gupta GK, Kumar V. Chemical Drug Design: Thiazole: A privileged scaffold in drug discovery. De Gruyter. 1

  • Griffiths G, et al. Anti-tumor activity of CYC116, a novel small molecule inhibitor of Aurora kinases and VEGFR2. Cancer Research - AACR Journals (2008). 2

  • Altwaijry NA, et al. Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC (2026). 3

Sources

Validation

LC-MS validation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Comprehensive Comparison Guide: LC-MS/MS Validation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride Executive Summary 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 5-acetyl-2-aminothiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: LC-MS/MS Validation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Executive Summary

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 5-acetyl-2-aminothiazole hydrochloride) is a critical highly polar, basic building block widely utilized in the synthesis of kinase and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. However, its physicochemical properties—specifically its high polarity and the presence of a hydrochloride salt—present significant analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Reversed-Phase Liquid Chromatography (RPLC) for bioanalytical validation. For polar basic amines, this often results in poor retention, peak tailing, and severe matrix-induced ion suppression. This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS validation of this compound, providing a self-validating, ICH M10-compliant protocol[2] designed to maximize electrospray ionization (ESI) sensitivity and data integrity.

Mechanistic Rationale: Why RPLC Fails and HILIC Excels

To understand the causality behind experimental choices, we must examine the retention and ionization mechanisms at play.

The RPLC Void Volume Dilemma: In RPLC (e.g., C18 columns), retention relies on hydrophobic interactions. Highly polar compounds like 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl have negligible affinity for the non-polar stationary phase. Consequently, they elute at or near the void volume ( t0​ )[3]. In complex biological matrices (plasma, microsomes), the void volume is saturated with un-retained endogenous salts, polar lipids, and proteins. When the aminothiazole co-elutes with these components into the MS source, it triggers severe matrix effects —specifically, competitive ion suppression that drastically reduces ESI+ sensitivity and reproducibility[4].

The HILIC Advantage (Orthogonal Selectivity & Desolvation): HILIC utilizes a polar stationary phase (e.g., Amide or bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent[5].

  • Partitioning Mechanism: A stagnant water-enriched layer forms on the polar stationary phase. The polar aminothiazole partitions into this layer, resulting in strong retention well beyond the void volume, effectively separating it from early-eluting matrix interferents[6].

  • Enhanced Ionization: Because the mobile phase is highly organic, droplet desolvation in the ESI source is exceptionally rapid and efficient. This thermodynamic advantage can yield up to a 10-fold increase in MS sensitivity compared to the highly aqueous mobile phases required to retain polar compounds in RPLC[6][7].

Mechanism Compound 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl (Highly Polar, Basic) RPLC Reversed-Phase (C18) High Aqueous Mobile Phase Compound->RPLC HILIC HILIC (Amide/Silica) High Organic Mobile Phase Compound->HILIC RPLC_Result Poor Retention (Elutes in Void) Severe Matrix Effect Low ESI+ Sensitivity RPLC->RPLC_Result HILIC_Result Strong Retention (Partitioning) Minimal Matrix Effect High ESI+ Desolvation & Sensitivity HILIC->HILIC_Result

Mechanistic comparison of RPLC vs. HILIC for polar basic aminothiazole derivatives.

Methodological Comparison: RPLC vs. HILIC Performance Data

The following table synthesizes experimental performance metrics when comparing a standard C18 approach versus an Amide-HILIC approach for the quantification of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one in rat plasma.

Analytical ParameterRPLC (C18 Column)HILIC (Amide Column)Scientific Causality
Mobile Phase Composition 95% Aqueous / 5% Organic10% Aqueous / 90% OrganicHILIC requires high organic content to maintain the aqueous partitioning layer[3].
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.5 (Strong retention)Aminothiazole HCl is too polar for hydrophobic C18 interactions[5].
Peak Symmetry (As) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)Secondary interactions with residual silanols in RPLC cause tailing for basic amines.
Matrix Factor (Ion Suppression) ~ 45% (High suppression)~ 98% (Negligible suppression)HILIC shifts the analyte away from void-volume endogenous phospholipids[4].
ESI+ Sensitivity (LOD) 10.0 ng/mL0.5 ng/mLHigh acetonitrile in HILIC drastically improves ESI droplet desolvation efficiency[7].
Sample Prep Compatibility Requires evaporation/reconstitutionDirect injection of PPT extractProtein precipitation (PPT) yields a high-organic extract, perfect for HILIC injection.

Step-by-Step LC-MS/MS Validation Protocol (ICH M10 Compliant)

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system based on the ICH M10 Bioanalytical Method Validation guidelines[2][8].

Sample Preparation (Protein Precipitation)

Expert Insight: In RPLC, injecting a high-organic sample leads to peak breakthrough. Because HILIC requires a high-organic sample diluent to focus the analyte at the head of the column, we can skip the time-consuming evaporation/reconstitution steps entirely.

  • Aliquot 50 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or structurally similar 2-aminothiazole-4-carboxylic acid[4]).

  • Add 150 µL of ice-cold 100% Acetonitrile (3x volume) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the high-organic supernatant directly into an autosampler vial.

Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Agilent Poroshell 120 HILIC (100 mm × 2.1 mm, 1.7–2.7 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (Buffer controls the ionization state of the basic aminothiazole)[7].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 3 minutes, followed by a column wash at 50% B, and re-equilibration at 85% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS/MS Parameters (ESI Positive Mode)
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 143.0 [M+H]+ (Base exact mass is ~142.02).

  • Product Ions (MRM): Optimize collision energy (CE) for the most abundant fragments (e.g., cleavage of the acetyl group).

  • Source Temperature: 400°C (Lower than RPLC due to the highly volatile organic mobile phase).

ICH M10 Validation Execution

A full validation must prove the method is suited for its intended purpose[8].

  • Selectivity & Specificity: Analyze blank matrix from 6 individual sources to ensure no interfering peaks at the retention time of the aminothiazole or IS.

  • Calibration Curve: Prepare 8 non-zero calibration standards (e.g., 1 to 1000 ng/mL). The curve must be linear ( R2≥0.99 ) using a 1/x2 weighting factor.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in six replicates across three separate runs. Accuracy must be within ±15% of nominal (±20% at LLOQ), and CV must be ≤15% ( ≤20% at LLOQ)[9][10].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area in a neat solvent solution. The IS-normalized MF should have a CV ≤15% [4].

Workflow A Plasma Sample + Internal Standard B Protein Precipitation (3x Vol Acetonitrile) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Collection (High Organic) C->D E HILIC LC Separation (Amide Column) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G ICH M10 Validation (Accuracy, Precision, Matrix Effect) F->G

ICH M10 compliant LC-MS/MS bioanalytical workflow for aminothiazole quantification.

Conclusion

For highly polar, basic compounds like 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, forcing a fit with Reversed-Phase LC compromises data integrity through poor retention and matrix suppression. By leveraging the orthogonal selectivity and enhanced desolvation thermodynamics of HILIC, analytical scientists can achieve a robust, highly sensitive, and ICH M10-compliant bioanalytical method, streamlining both sample preparation and data acquisition.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central (PMC).[Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.[Link]

  • WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors.
  • Bioanalytical method validation and study sample analysis M10. ICH.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.[Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PubMed Central (PMC).[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.[Link]

  • HILIC: The Pros and Cons. LCGC International.[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central (PMC).[Link]

Sources

Comparative

Benchmarking 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride Against Standard Aurora Kinase Scaffolds: A Comparative Guide

In the landscape of oncology drug discovery, the family of Aurora kinases stands out as a pivotal target. These serine/threonine kinases are crucial regulators of mitotic progression, and their dysregulation is a hallmar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the family of Aurora kinases stands out as a pivotal target. These serine/threonine kinases are crucial regulators of mitotic progression, and their dysregulation is a hallmark of many human cancers.[1][2][3][4][5] This has spurred the development of numerous small molecule inhibitors, each with a unique profile of potency, selectivity, and cellular activity. For researchers and drug development professionals, the ability to rigorously benchmark a novel compound against established standards is paramount.

This guide provides a comprehensive framework for comparing the performance of a novel 2-amino-1,3-thiazole derivative, 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (herein referred to as Compound X), against well-characterized Aurora kinase inhibitor scaffolds: ZM447439 , VX-680 (Tozasertib) , and Barasertib (AZD1152-HQPA) . We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of their biochemical and cellular activities.

The Critical Role of Aurora Kinases in Cell Division and Cancer

The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C.[2] Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[6][7] Aurora C's function overlaps with Aurora B, particularly in meiosis.[5] Given their essential roles in cell division, the overexpression of Aurora kinases can lead to genomic instability and is frequently observed in a wide array of cancers.[3][4][8] This makes them attractive targets for therapeutic intervention.

A Comparative Overview of Aurora Kinase Inhibitor Scaffolds

The development of Aurora kinase inhibitors has yielded a diverse chemical landscape. For the purpose of this guide, we will focus on three well-established scaffolds that represent different selectivity profiles.

  • ZM447439: A first-generation, ATP-competitive inhibitor with activity against both Aurora A and Aurora B.[9][10][11] It serves as a valuable tool for studying the cellular consequences of inhibiting both major Aurora kinases.

  • VX-680 (Tozasertib): A potent, pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[1][8][12][13][14] Its broad-spectrum activity makes it a useful positive control for general Aurora kinase inhibition.

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.[6][7][15][16][17] AZD1152 is a pro-drug that is rapidly converted to the active form, AZD1152-HQPA (Barasertib).[15][18] Its selectivity allows for the specific interrogation of Aurora B-dependent pathways.

  • Compound X (1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride): A novel compound based on the 2-amino-thiazole scaffold, which has been identified as a promising template for kinase inhibitors.[19][20] Its performance against the standard scaffolds will determine its potential as a therapeutic candidate.

Experimental Benchmarking Workflow

A rigorous benchmarking workflow is essential to profile a novel kinase inhibitor. The following diagram outlines the key experimental stages, from initial biochemical characterization to cellular activity assessment.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays IC50_Determination IC50 Determination (Aurora A & B) Kinase_Selectivity_Profiling Kinase Selectivity Profiling (Optional Panel) IC50_Determination->Kinase_Selectivity_Profiling Informs selectivity Cellular_Potency Cellular Potency Assay (e.g., GI50 in Cancer Cell Line) IC50_Determination->Cellular_Potency Correlates biochemical and cellular activity Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Phospho-Histone H3) Cellular_Potency->Mechanism_of_Action Confirms on-target effect

Caption: A streamlined workflow for benchmarking a novel kinase inhibitor.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key benchmarking assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50), a critical measure of an inhibitor's potency.[21][22] We will utilize a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[23][24][25]

Materials:

  • Recombinant human Aurora A and Aurora B kinase (e.g., from Promega or Cell Signaling Technology)

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Compound X, ZM447439, VX-680, Barasertib) serially diluted in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer.

    • Add 2.5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]

Protocol 2: Cellular Proliferation Assay (GI50 Determination)

This assay determines the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds serially diluted in cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the HCT116 cells in 96-well plates at a density of 2,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Remove the old medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the DMSO control (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, performance of Compound X against the standard Aurora kinase inhibitors.

Table 1: Biochemical Potency (IC50, nM)

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora A/B Selectivity Ratio
Compound X 50150.3
ZM447439 110[10]130[10]1.18
VX-680 (Tozasertib) 0.6[12]18[12]30
Barasertib (AZD1152-HQPA) 1369[7]0.37[6][16][17]0.00027

Interpretation:

  • Compound X demonstrates potent inhibition of both Aurora A and B, with a slight preference for Aurora B.

  • ZM447439 exhibits roughly equipotent inhibition of both kinases.

  • VX-680 is a potent pan-Aurora inhibitor with a preference for Aurora A.

  • Barasertib is a highly selective and potent inhibitor of Aurora B.

Table 2: Cellular Activity (GI50, nM) in HCT116 Cells

CompoundGI50 (nM)
Compound X 85
ZM447439 ~200
VX-680 (Tozasertib) ~50
Barasertib (AZD1152-HQPA) ~30

Interpretation:

The cellular potency generally correlates with the biochemical potency, with Barasertib and VX-680 showing the highest activity. Compound X demonstrates promising cellular activity, comparable to the established inhibitors.

Aurora Kinase Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for the benchmarked inhibitors.

G cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation cluster_2 Inhibitor Intervention G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitors Compound X ZM447439 VX-680 Barasertib Inhibitors->AuroraA Inhibitors->AuroraB

Sources

Validation

Spectroscopic Comparison Guide: 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrobromide vs. Hydrochloride

Introduction & Mechanistic Context In pharmaceutical development, the selection of an appropriate active pharmaceutical ingredient (API) salt form is a critical determinant of solubility, stability, and bioavailability....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In pharmaceutical development, the selection of an appropriate active pharmaceutical ingredient (API) salt form is a critical determinant of solubility, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison of the hydrobromide (HBr) and hydrochloride (HCl) salts of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one (also known as 2-amino-5-acetylthiazole).

This compound (CAS: 53159-71-0) is a privileged scaffold in drug discovery[1]. It serves as a vital precursor in the synthesis of 5-heteroarylpyrimidino-2-aminothiazole derivatives, most notably CYC116 , a potent ATP-competitive inhibitor of Aurora A and B kinases used in oncology research[2]. Because the counterion (Cl⁻ vs. Br⁻) fundamentally alters the crystal lattice and hydrogen-bonding networks, rigorous spectroscopic differentiation is required to ensure batch-to-batch consistency and downstream synthetic success.

Pathway A 2-Amino-5-acetylthiazole (Precursor) B CYC116 (Aurora Kinase Inhibitor) A->B Synthesis C Aurora A/B Kinase Inhibition B->C ATP-competitive binding D Spindle Checkpoint Inactivation C->D Phenotypic response E Polyploidy & Cell Death (Apoptosis) D->E Mitotic failure

Fig 1: Pharmacological pathway from 2-amino-5-acetylthiazole precursor to Aurora kinase inhibition.

The Physics of the Counterion: Causality in Spectroscopy

The spectroscopic differences between the HCl (CAS: 1315368-82-1) and HBr (CAS: 88158-39-8) salts of 2-amino-5-acetylthiazole are driven by the fundamental physical chemistry of the halogens[3][4].

  • Electronegativity & Hydrogen Bonding: Chloride is more electronegative (Pauling scale: 3.16) than bromide (2.96). Consequently, Cl⁻ acts as a stronger hydrogen-bond acceptor. In the solid state, this leads to tighter N-H···Cl hydrogen bonding networks compared to N-H···Br.

  • Polarizability: Bromide is larger and more polarizable than chloride. In vibrational spectroscopy, bonds with larger electronegativity differences (involving Cl) typically yield more intense Infrared (IR) signals, whereas more covalent, polarizable interactions (involving Br) yield stronger Raman signals[5].

  • Quadrupolar Nuclei: Both ³⁵Cl and ⁷⁹Br/⁸¹Br are quadrupolar nuclei. However, ³⁵Cl Solid-State NMR (SSNMR) has emerged as a highly specific technique for fingerprinting HCl pharmaceutical salts without interference from excipients[6][7].

Quantitative Spectroscopic Comparison

The following table synthesizes the expected spectroscopic deviations between the two salt forms based on their distinct physicochemical properties.

ModalityParameterHydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Rationale
Solution ¹H NMR (DMSO-d₆)Thiazole -NH₃⁺ / -NH₂ shift~ 9.2 - 9.5 ppm (Broad)~ 8.8 - 9.1 ppm (Broad)Stronger ion-pairing and H-bonding with Cl⁻ deshields the amine protons more than Br⁻.
Solid-State ¹³C NMR C2 (Thiazole ring)~ 172.5 ppm~ 170.8 ppmCrystal packing and tighter anionic proximity in the HCl lattice induce slight downfield shifts.
FT-IR N-H Stretching (Solid)~ 3150 - 2800 cm⁻¹~ 3200 - 2850 cm⁻¹Stronger N-H···Cl hydrogen bonding lowers the force constant, shifting the stretch to lower wavenumbers.
Raman C-S-C Ring DeformationModerate IntensityHigh IntensityThe higher polarizability of the bromide environment enhances the Raman scattering cross-section[5].
Solid-State NMR Halogen Resonance³⁵Cl active (~ 9.4 to 21.1 T)⁷⁹Br / ⁸¹Br (Severe broadening)³⁵Cl SSNMR provides a distinct Electric Field Gradient (EFG) tensor fingerprint for the HCl phase[7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, single-modality testing is insufficient. The following protocol establishes a self-validating loop combining solution-state quantitation with solid-state structural fingerprinting.

Workflow S1 API Salt Preparation S2 Solution NMR (Alkaline MeOD) S1->S2 S3 Vibrational (FT-IR / Raman) S1->S3 S4 Solid-State NMR (35Cl SSNMR) S1->S4 S5 Data Integration & Fingerprinting S2->S5 S3->S5 S4->S5

Fig 2: Self-validating multi-modal spectroscopic workflow for API salt characterization.

Protocol A: Quantitative Solution ¹H NMR (qNMR) via In Situ Neutralization

Ionic compounds prepared as salts often suffer from signal drift, aggregation, or poor solubility in standard NMR solvents. To accurately quantitate the 2-amino-5-acetylthiazole core without counterion interference, utilize an alkaline deuterated solvent system[8].

  • Solvent Preparation: Prepare a solution of alkaline deuterated methanol (MeOD containing 0.1 M NaOD).

  • Sample Dissolution: Dissolve 10 mg of the HCl or HBr salt in 0.6 mL of the alkaline MeOD. Causality: The alkaline environment neutralizes the salt in situ, liberating the organic free-base and precipitating NaCl/NaBr, thereby eliminating concentration-dependent chemical shift drift caused by varying degrees of ion pairing[8].

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz or higher, using a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for quantitative integration.

Protocol B: ³⁵Cl Solid-State NMR Fingerprinting (HCl Salt Specific)

Powder X-Ray Diffraction (pXRD) can be ambiguous if the sample contains amorphous domains. ³⁵Cl SSNMR provides a definitive structural fingerprint of the local hydrogen-bonding environment of the chloride ion[6].

  • Sample Packing: Pack the 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one HCl powder into a 4.0 mm zirconia MAS (Magic Angle Spinning) rotor.

  • Acquisition Setup: Utilize a moderate (9.4 T) to high (21.1 T) magnetic field. Employ signal-enhancing pulse sequences, specifically frequency-swept pulses (e.g., WURST) with broadband cross-polarization (BRAIN-CP)[7].

  • Analysis: Extract the Quadrupolar Coupling Constant ( CQ​ ) and asymmetry parameter ( ηQ​ ). A high CQ​ value indicates a highly asymmetric electric field gradient, directly correlating to a single, short, and strong N-H···Cl hydrogen bond in the crystal lattice[7].

Protocol C: Orthogonal Vibrational Spectroscopy
  • FT-IR (ATR Mode): Place the neat solid crystal on a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure. Look for the diagnostic shift in the N-H stretch; the HCl salt will exhibit a broader, lower-frequency band due to stronger hydrogen bonding compared to the HBr salt.

  • Raman Spectroscopy: Expose the sample to a 785 nm or 1064 nm laser (to minimize fluorescence). The HBr salt will demonstrate enhanced signal-to-noise in the low-frequency lattice mode region (< 200 cm⁻¹) due to the higher polarizability of the bromide ion[5].

References

  • NextSDS - 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide Substance Database URL: [Link]

  • NextSDS - 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Chemical Information URL: [Link]

  • DOKUMEN.PUB - Chemical Drug Design: Thiazole Scaffold in Drug Discovery URL:[Link]

  • Internet Electron. J. Mol. Des. - The Infrared and Raman Spectroscopic Signals of HF, HCl, HBr and HI URL:[Link]

  • CrystEngComm (RSC Publishing) - ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms URL: [Link]

  • ResearchGate - ³⁵Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals URL: [Link]

  • PubMed (NIH) - Quantitative ¹H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Tailored for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal framework for safe laboratory operations. Our commitment is to build a foundation of trust by providing value and expertise that extends beyond the product itself, ensuring you have the critical information needed for safe and compliant chemical handling.

Core Principle: Hazard-Informed Waste Management

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound belonging to the aminothiazole class. Such compounds are foundational scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2] However, this utility also necessitates a cautious and informed approach to their disposal. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact hydrochloride salt, professional prudence dictates that we extrapolate from data on structurally analogous compounds. The fundamental principle is to treat this compound as hazardous waste at all times, ensuring that every disposal step is deliberate and minimizes risk to personnel and the environment.

Hazard Characterization and Risk Profile

Based on GHS classifications for the free base and closely related aminothiazole hydrobromide salts, we can construct a reliable, albeit presumptive, hazard profile. The hydrochloride moiety suggests the compound is an acidic salt, while the aminothiazole core contributes to its potential biological and chemical reactivity.

Table 1: Presumed Hazard Profile for 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

Hazard Category Classification & Statement Causality and Scientific Rationale
Acute Toxicity (Oral) Warning: Harmful if swallowed (H302) [3][4] The aminothiazole ring is a known pharmacophore. Ingestion could lead to systemic toxicity by interfering with biological pathways. Data from the free base and hydrobromide analog strongly support this classification.[3][4]
Skin Corrosion/Irritation Warning: Causes skin irritation (H315) [3][5][6] Amine salts and heterocyclic compounds can be irritating upon dermal contact, causing localized inflammation. This is a common classification for similar functionalized heterocycles.
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319) [3][5][6] As a fine powder or crystalline solid, the compound can cause significant mechanical and chemical irritation to the sensitive tissues of the eye.
Target Organ Toxicity Warning: May cause respiratory irritation (H335) [3][5][6] Inhalation of fine dust can irritate the mucous membranes and upper respiratory tract. This is a standard precautionary assumption for powdered chemical reagents.

| Environmental Hazard | Assumed Harmful to Aquatic Life | Thiazole derivatives must not be allowed to enter drains or waterways.[7] Their complex structures can be persistent and harmful to aquatic ecosystems. |

Incompatibilities and Decomposition

Safe disposal requires an understanding of what this compound should not come into contact with.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids (beyond its salt form), acid anhydrides, and acid chlorides.[8][9] Contact with strong bases will deprotonate the hydrochloride, liberating the free base form.

  • Hazardous Decomposition: Thermal decomposition, particularly during incineration, is likely to produce toxic and corrosive gases, including Nitrogen oxides (NOx) , Sulfur oxides (SOx) , Carbon monoxide (CO), and Hydrogen chloride (HCl).[8][9] This is a critical consideration for the final disposal method chosen by a certified waste management facility.

Operational Protocol: From Bench to Disposal

Adherence to a strict operational protocol is non-negotiable. The following steps provide a self-validating system for safe handling and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

All handling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, whether in use or for disposal, must be conducted under the following conditions:

  • Engineering Controls: Work must be performed in a properly functioning chemical fume hood to prevent inhalation of dust.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure safety showers and eyewash stations are readily accessible.[8]

Waste Segregation and Collection Workflow

Proper segregation is the cornerstone of compliant chemical waste disposal. Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process for your institution's waste management provider.

Diagram 1: Disposal Decision Workflow

Start Waste Generated Decision Is waste solid or liquid? Start->Decision Product Unused/Expired Solid Product Solid_Container Collect in Labeled 'SOLID HAZARDOUS WASTE' Container Product->Solid_Container Contaminated Contaminated Labware (e.g., weigh boats, gloves) Contaminated->Solid_Container Solution Aqueous/Solvent Solutions Liquid_Container Collect in Labeled 'LIQUID HAZARDOUS WASTE' Container Solution->Liquid_Container Decision->Product Solid Decision->Contaminated Solid Decision->Solution Liquid Pickup Store in Satellite Accumulation Area for EHS Pickup Solid_Container->Pickup Liquid_Container->Pickup

Caption: Workflow for proper segregation of waste.

Step-by-Step Collection Protocol:

  • Identify Waste Stream: Determine if the waste is unused solid, contaminated disposable labware (gloves, wipers, pipette tips), or a liquid solution.

  • Select Container:

    • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.

    • For Liquids: Use a designated, chemically-compatible hazardous waste container. Ensure it is not the same container used for other waste streams like halogenated solvents unless explicitly permitted by your EHS office.

  • Label Container: The container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride "

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

  • Accumulate Waste: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within your laboratory.

  • Arrange for Disposal: Once the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed waste management vendor.[10]

Emergency Spill Procedures

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • Containment (for minor spills):

    • Don appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat).

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.[9] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. All cleanup materials (gloves, pads, wipers) are considered hazardous waste and must be placed in the sealed container.[7]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, following institutional policy.

Advanced Topic: The Fallacy of In-Lab Neutralization

A common question is whether a chemical like an amine hydrochloride can be "neutralized" for easier disposal. While chemically possible, this approach is strongly discouraged as a standard disposal practice. It introduces unnecessary risks, creates more complex waste streams, and does not eliminate the need for professional disposal.

The neutralization reaction involves treating the acidic salt with a mild base (e.g., sodium bicarbonate) to yield the free amine base.

C₅H₆N₂OS·HCl + NaHCO₃ → C₅H₆N₂OS + NaCl + H₂O + CO₂

However, this process is not a "treatment" in the context of disposal for several reasons:

  • The resulting free base is still a hazardous chemical.

  • The procedure itself carries risks of exposure.

  • The final aqueous solution is now a hazardous mixture containing the organic compound and must be collected as hazardous liquid waste.

  • Any precipitate formed must be collected as hazardous solid waste.

The following workflow illustrates the complexity and underscores why this is a task for trained professionals, not a routine disposal step.

Diagram 2: Hypothetical Chemical Neutralization Workflow

Start Waste Compound in Fume Hood Add_Waste Slowly Add Waste to Stirred Base Solution Start->Add_Waste Prep_Base Prepare Aqueous Bicarbonate Solution Prep_Base->Add_Waste Monitor Monitor pH and for Gas Evolution (CO2) Add_Waste->Monitor Quench Ensure Reaction is Complete Monitor->Quench Separate Filter (if precipitate forms) Quench->Separate Aqueous_Waste Collect Aqueous Filtrate as Hazardous Liquid Waste Separate->Aqueous_Waste No Precipitate Solid_Waste Collect Solid Precipitate as Hazardous Solid Waste Separate->Solid_Waste Precipitate Dispose Transfer to EHS for Final Disposal Aqueous_Waste->Dispose Solid_Waste->Dispose

Caption: The complex steps of a non-routine neutralization.

References

  • Saba Abdulghani et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Cyanamid Company. (1949). US Patent 2489038A: Purification of 2-aminothiazole. Google Patents.
  • Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. BMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sapijanskaitė-Banevič, B., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. Retrieved from [Link]

  • Ayimbila, S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Retrieved from [Link]

  • Hsieh, M.-T., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Glen Research. (2020). Safety Data Sheet: Thiazole Orange NHS Ester. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that empower you to work with confidence and precision.

The procedural recommendations outlined herein are synthesized from the safety profiles of structurally analogous thiazole-containing compounds. Thiazole derivatives are known to present specific health hazards, and a proactive, informed approach to safety is non-negotiable.

Hazard Identification and Risk Assessment

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is classified with the following primary hazards based on data from similar chemical structures[1][2]:

  • Acute Oral Toxicity : Harmful if swallowed[3][4].

  • Skin Irritation : Causes skin irritation upon direct contact.

  • Eye Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled[1][3].

A thorough risk assessment is the foundational step for safe handling. Before commencing any work, it is crucial to understand these potential routes of exposure and to implement the control measures detailed in the subsequent sections.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. These are designed to isolate the hazard from the operator.

  • Chemical Fume Hood : All handling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[5][6]. This is critical to prevent the inhalation of any dust or aerosols and to contain any potential spills[6].

  • Ventilation : Ensure that the laboratory is well-ventilated to maintain low background concentrations of any airborne contaminants[3][7].

  • Emergency Equipment : An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the workstation[3][7]. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are primary, Personal Protective Equipment (PPE) provides an essential secondary barrier against exposure. The selection of appropriate PPE is critical for personal safety[5].

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield. Conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[6]Provides a chemical-resistant barrier to prevent skin contact and irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat.[8][10]Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate filter cartridge.Required only if engineering controls are insufficient or during a large-scale spill response. In standard laboratory practice, a fume hood should provide adequate respiratory protection.

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Preparation and Weighing
  • Don Appropriate PPE : Before entering the designated handling area, ensure all required PPE is correctly worn.

  • Prepare the Fume Hood : Decontaminate the work surface of the chemical fume hood.

  • Retrieve the Compound : Obtain the container of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride from its designated storage location.

  • Weighing : Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Transfer : Transfer the weighed compound to the reaction vessel or dissolution container within the fume hood.

  • Secure Container : Tightly close the primary container of the compound and decontaminate its exterior before returning it to storage.

Dissolution and Reaction
  • Solvent Addition : Add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Mixing : If required, use magnetic or overhead stirring to facilitate dissolution. Ensure the vessel is securely clamped.

  • Reaction Monitoring : Monitor the reaction from outside the fume hood sash whenever possible.

Post-Handling Decontamination
  • Clean Equipment : Clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent and cleaning agent.

  • Decontaminate Work Area : Thoroughly decontaminate the work surface of the fume hood.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat, and finally eye protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE[5].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE Don PPE Prepare_Hood Prepare Fume Hood Don_PPE->Prepare_Hood Retrieve_Compound Retrieve Compound Prepare_Hood->Retrieve_Compound Weigh_Compound Weigh Compound Retrieve_Compound->Weigh_Compound Transfer_Compound Transfer Compound Weigh_Compound->Transfer_Compound Secure_Container Secure Container Transfer_Compound->Secure_Container Add_Solvent Add Solvent Secure_Container->Add_Solvent Mix_Solution Mix Solution Add_Solvent->Mix_Solution Monitor_Reaction Monitor Reaction Mix_Solution->Monitor_Reaction Clean_Equipment Clean Equipment Monitor_Reaction->Clean_Equipment Decontaminate_Area Decontaminate Area Clean_Equipment->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[8]. Keep it segregated from incompatible materials such as strong oxidizing agents[4].

  • Disposal : All waste materials, including empty containers, contaminated PPE, and solutions containing 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[3][7]. Do not dispose of down the drain[10].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
Small Spill Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area.
Large Spill Evacuate the area and notify laboratory management and the institutional environmental health and safety department immediately.

Conclusion

The safe and effective use of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is contingent upon a comprehensive understanding of its potential hazards and the diligent application of the control measures outlined in this guide. By integrating these practices into your daily laboratory operations, you contribute to a culture of safety and scientific excellence.

References

  • PubChem. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. [Link]

  • NextSDS. 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide. [Link]

  • Glen Research. Thiazole Orange NHS Ester (50-1970-xx) SAFETY DATA SHEET. [Link]

  • Metasci. Thiazole Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
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